DNA Gyrase-IN-5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H15BrClN5 |
|---|---|
Molecular Weight |
500.8 g/mol |
IUPAC Name |
5-[(E)-[2-(4-bromophenyl)-1H-indol-3-yl]methylideneamino]-1-(4-chlorophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C25H15BrClN5/c26-18-7-5-16(6-8-18)24-22(21-3-1-2-4-23(21)31-24)15-29-25-17(13-28)14-30-32(25)20-11-9-19(27)10-12-20/h1-12,14-15,31H/b29-15+ |
InChI Key |
KULCZLITABBMAB-WKULSOCRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)/C=N/C4=C(C=NN4C5=CC=C(C=C5)Cl)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)C=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of DNA Gyrase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase unique to bacteria, is an essential enzyme responsible for introducing negative supercoils into DNA. This process is critical for managing DNA topology during replication, transcription, and recombination.[1][2][3] The absence of a homologous enzyme in humans makes DNA gyrase an attractive and validated target for the development of novel antibacterial agents.[4][5] This technical guide provides an in-depth overview of the mechanism of action of DNA gyrase inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals. While this guide focuses on the general principles of DNA gyrase inhibition, it is important to note that specific compounds, such as a hypothetical "DNA Gyrase-IN-5," would require dedicated experimental validation.
Core Mechanism of DNA Gyrase and Its Inhibition
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[3][6][7] The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.[2][3][7] The catalytic cycle involves the binding of a DNA segment (the G-gate), followed by the capture of another segment (the T-gate). ATP hydrolysis drives the passage of the T-gate through the transiently cleaved G-gate, resulting in the introduction of a negative supercoil.[1][8]
Inhibitors of DNA gyrase can be broadly categorized into two main classes based on their mechanism of action:
-
DNA Gyrase Poisons: These inhibitors, such as the well-known fluoroquinolones (e.g., ciprofloxacin), stabilize the covalent complex between DNA gyrase and the cleaved DNA.[4][9] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which are ultimately lethal to the bacteria.[6][9]
-
Catalytic Inhibitors: This class of inhibitors interferes with the enzymatic function of DNA gyrase without stabilizing the cleavage complex. A prominent example is the aminocoumarins (e.g., novobiocin), which competitively inhibit the ATPase activity of the GyrB subunit, thereby preventing the energy-dependent strand passage.[1][4]
Quantitative Data on DNA Gyrase Inhibitors
The potency of DNA gyrase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the purified enzyme and their minimum inhibitory concentration (MIC) against various bacterial strains. The following tables summarize representative quantitative data for different classes of DNA gyrase inhibitors.
| Compound Class | Example Compound | Target Enzyme | IC50 (µg/mL) | Reference Organism |
| Fluoroquinolones | Ciprofloxacin | DNA Gyrase | 27.8 | Enterococcus faecalis[10] |
| Sitafloxacin | DNA Gyrase | 1.38 | Enterococcus faecalis[10] | |
| Levofloxacin | DNA Gyrase | 28.1 | Enterococcus faecalis[10] | |
| Gatifloxacin | DNA Gyrase | 5.60 | Enterococcus faecalis[10] | |
| Aminocoumarins | Novobiocin | DNA Gyrase | ~0.026 (µM) | E. coli[9] |
| N-phenylpyrrolamides | Compound 22i | E. coli DNA gyrase | 0.002-0.020 (µM) | E. coli[11] |
| Compound Class | Example Compound | Bacterial Strain | MIC (µg/mL) |
| Fluoroquinolones | Ciprofloxacin | MRSA | >1 |
| Norfloxacin | MRSA | >1 | |
| Hybridized Compounds | Compound 5 | MRSA | 0.125 |
Experimental Protocols
The characterization of DNA gyrase inhibitors involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
DNA Gyrase Supercoiling Inhibition Assay
This assay assesses the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin, and relaxed plasmid DNA (e.g., pBR322) as the substrate.[12]
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture. A control reaction without the inhibitor should be included.
-
Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.[13]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.[14]
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The conversion of relaxed plasmid to supercoiled forms will be inhibited in the presence of an active compound. The gel can be stained with ethidium bromide and visualized under UV light.[14]
DNA Cleavage Assay
This assay determines if an inhibitor acts as a DNA gyrase poison by stabilizing the enzyme-DNA cleavage complex.
Protocol:
-
Reaction Setup: Prepare a reaction mixture similar to the supercoiling assay, but often without ATP to trap the cleavage complex.
-
Incubation with Inhibitor: Incubate the relaxed plasmid DNA, DNA gyrase, and the test compound.
-
Complex Trapping: Add SDS and proteinase K to the reaction to trap the covalent enzyme-DNA complex and digest the protein component.[14][15]
-
Analysis: Analyze the DNA by agarose gel electrophoresis. The appearance of linear or nicked DNA in the presence of the inhibitor indicates the stabilization of the cleavage complex.
ATPase Inhibition Assay
This assay is used to identify inhibitors that target the ATPase activity of the GyrB subunit.
Protocol:
-
Coupled Enzyme System: A common method is a coupled-enzyme assay where ATP hydrolysis is linked to the oxidation of NADH, which can be monitored spectrophotometrically.[14] The assay mixture contains DNA gyrase, the test compound, ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.[14]
-
Measurement: The rate of ATP hydrolysis is determined by measuring the decrease in absorbance at 340 nm as NADH is converted to NAD+.
-
IC50 Determination: The concentration of the inhibitor that reduces the ATPase activity by 50% is determined.
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 7. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]
- 12. academic.oup.com [academic.oup.com]
- 13. topogen.com [topogen.com]
- 14. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A strand-passage conformation of DNA gyrase is required to allow the bacterial toxin, CcdB, to access its binding site - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Achilles' Heel of Bacteria: A Technical Guide to the Binding Sites of DNA Gyrase Inhibitors on GyrA and GyrB
For Immediate Release
This technical guide provides an in-depth exploration of the binding sites of two major classes of DNA gyrase inhibitors, quinolones and coumarins, on their respective target subunits, GyrA and GyrB. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel antibacterial agents. By detailing the molecular interactions, summarizing quantitative binding data, and providing comprehensive experimental protocols, this guide serves as a critical resource for understanding and targeting this essential bacterial enzyme.
Executive Summary
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication, transcription, and repair. Its absence in eukaryotes makes it an attractive target for antibacterial drugs. This guide focuses on the two most well-characterized classes of DNA gyrase inhibitors: the quinolones, which primarily target the GyrA subunit, and the coumarins, which bind to the GyrB subunit. Understanding the precise binding interactions and the experimental methodologies to characterize them is paramount for the development of new therapeutics that can overcome the growing challenge of antibiotic resistance.
Quinolone Binding Site on the GyrA Subunit
Quinolone antibiotics, such as ciprofloxacin and moxifloxacin, exert their bactericidal effect by targeting the DNA cleavage and re-ligation activity of the GyrA subunit. The primary binding site is a pocket formed at the interface of the GyrA protein and the DNA, known as the Quinolone Resistance-Determining Region (QRDR).
The binding of quinolones stabilizes the "cleavage complex," in which the DNA is cleaved and covalently linked to a tyrosine residue on GyrA, thereby preventing DNA re-ligation and leading to double-strand breaks.[1][2] This interaction is subtle and relies on a unique molecular bridge. A non-catalytic magnesium ion plays a crucial role, coordinated by water molecules, in bridging the C3-C4 keto-acid moiety of the quinolone to key serine and aspartate residues within the QRDR of GyrA (e.g., Ser83 and Asp87 in E. coli).[1][3][4] The C7 substituent of the quinolone molecule often extends towards the GyrB subunit, suggesting that the complete binding pocket is a composite of both GyrA and GyrB.[1][5][6]
Quantitative Data for Quinolone Inhibitors
The inhibitory potency of quinolones is typically quantified by their half-maximal inhibitory concentration (IC50) in supercoiling assays or their minimum inhibitory concentration (MIC) in microbiological assays. The dissociation constant (Kd) or inhibition constant (Ki) provides a measure of the binding affinity.
| Inhibitor | Target Organism | Assay Type | IC50 | Ki | Reference |
| Ciprofloxacin | Escherichia coli | Supercoiling Inhibition | ~0.7 µg/mL | - | |
| Moxifloxacin | Mycobacterium tuberculosis | DNA Cleavage | 50 µg/mL (induces cleavage) | - | [7] |
| QPT-1 | Staphylococcus aureus | - | - | - | [8] |
| Etoposide | Staphylococcus aureus | - | - | - | [8] |
| NSC 103003 | Escherichia coli | Supercoiling Inhibition | 50 µM | - | [9] |
| NSC 130847 | Escherichia coli | Supercoiling Inhibition | 72 µM | - | [9] |
| NSC 20115 | Escherichia coli | Supercoiling Inhibition | 737 µM | - | [9] |
| NSC 20116 | Escherichia coli | Supercoiling Inhibition | 338 µM | - | [9] |
| NSC 7784 | Escherichia coli | Supercoiling Inhibition | 814 µM | - | [9] |
Coumarin Binding Site on the GyrB Subunit
The coumarin class of antibiotics, including novobiocin and coumermycin A1, function by inhibiting the ATPase activity of the GyrB subunit.[10] This inhibition is competitive with ATP, and the binding site is located in the N-terminal domain of GyrB, which houses the ATP-binding and hydrolysis machinery.[10][11]
Structural studies have revealed the key amino acid residues involved in coumarin binding. In E. coli GyrB, residues such as Asp73, Arg136, and Asn46 are critical for this interaction.[11][12] Arg136, in particular, is essential for the stability of the coumarin-gyrase complex.[11] The binding of these inhibitors is an enthalpy-driven process.[13] Some coumarins, like the divalent coumermycin A1, are capable of binding to and bridging two GyrB subunits simultaneously, leading to potent inhibition.[14]
Quantitative Data for Coumarin Inhibitors
The inhibitory activity of coumarins is assessed through ATPase inhibition assays and supercoiling assays. Binding affinities are determined using biophysical techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR).
| Inhibitor | Target Organism/Protein | Assay/Method | IC50 | Kd/Ka/Ki | Reference |
| Novobiocin | E. coli GyrB peptide | Binding Assay | - | Ka = 1.8 ± 0.2 x 10^5 /M | [11] |
| Novobiocin | Mycobacterium tuberculosis | Supercoiling Inhibition | ~0.1 µM | - | [15] |
| Novobiocin | E. coli Topoisomerase IV | Relaxation Assay | ~10 µM | - | [16] |
| Coumermycin A1 | Staphylococcus aureus | Supercoiling Inhibition | < 6 nM | - | |
| Coumarins | E. coli GyrB fragments | Titration Calorimetry | - | Kd ≈ 10^-8 M | |
| Digallic Acid | E. coli | Supercoiling Inhibition | - | Ki = 347 nM | [16] |
| Digallic Acid | E. coli Topoisomerase IV | Relaxation Assay | ~8 µM | - | [16] |
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This assay is a fundamental method to determine the inhibitory effect of a compound on the overall catalytic activity of DNA gyrase.
Principle: The assay measures the conversion of relaxed circular plasmid DNA to its supercoiled form by DNA gyrase in the presence of ATP. The different topological forms of DNA are then separated by agarose gel electrophoresis. An effective inhibitor will reduce the amount of supercoiled DNA.
Detailed Protocol (E. coli DNA Gyrase):
-
Reaction Mixture Preparation: On ice, prepare a master mix containing (per 30 µL reaction):
-
6 µL of 5x Assay Buffer (Final concentration: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin).
-
0.5 µL of relaxed pBR322 DNA (e.g., 1 µg/µL).
-
20.2 µL of sterile deionized water.
-
-
Inhibitor Addition:
-
Aliquot 26.7 µL of the master mix into pre-chilled microcentrifuge tubes.
-
Add 0.3 µL of the test compound dissolved in a suitable solvent (e.g., DMSO) to the desired final concentration. For a negative control, add 0.3 µL of the solvent alone.
-
-
Enzyme Addition and Incubation:
-
Dilute the E. coli DNA gyrase enzyme in 1x Dilution Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol). The optimal amount of enzyme to achieve full supercoiling should be predetermined in a separate titration experiment.
-
Add 3 µL of the diluted enzyme to each reaction tube.
-
Mix gently and incubate at 37°C for 30 minutes.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 30 µL of 2x STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) and 30 µL of chloroform/isoamyl alcohol (24:1).
-
Vortex briefly and centrifuge at high speed for 1 minute to separate the phases.
-
-
Agarose Gel Electrophoresis:
-
Load 20 µL of the upper aqueous phase onto a 1% (w/v) agarose gel containing 0.5 µg/mL ethidium bromide.
-
Run the gel at a constant voltage (e.g., 90V) until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Gyrase ATPase Assay
This assay specifically measures the inhibition of the ATP hydrolysis activity of the GyrB subunit.
Principle: A coupled-enzyme assay is commonly used, where the hydrolysis of ATP to ADP and Pi by gyrase is coupled to the oxidation of NADH to NAD+. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.
Detailed Protocol: [16]
-
Reaction Mixture Preparation: In a UV-transparent 96-well plate, prepare a reaction mixture (e.g., 60 µL final volume) containing:
-
1x ATPase Buffer (e.g., 10 mM Tris-HCl pH 7.5, 0.2 mM EDTA, 1 mM MgCl2, 1 mM DTT, 2% (w/v) glycerol).
-
50 nM of E. coli DNA gyrase or the isolated GyrB subunit.
-
200 ng of relaxed plasmid DNA (to stimulate ATPase activity).
-
0.8 mM phosphoenolpyruvate.
-
1.2 units of pyruvate kinase.
-
1.7 units of lactate dehydrogenase.
-
0.4 mM NADH.
-
The test inhibitor at various concentrations.
-
-
Incubation and Reaction Initiation:
-
Incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration and inhibitor binding.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C using a plate reader capable of kinetic measurements.
-
-
Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
-
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the key signaling pathway of DNA gyrase and a typical workflow for the characterization of a novel DNA gyrase inhibitor.
Caption: Inhibition of the DNA gyrase catalytic cycle by quinolone and coumarin antibiotics.
Caption: A typical experimental workflow for the identification and characterization of novel DNA gyrase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase: towards an understanding of the molecular basis of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolone-Binding Pocket of DNA Gyrase: Role of GyrB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insights into the Quinolone Resistance Mechanism of Mycobacterium tuberculosis DNA Gyrase | PLOS One [journals.plos.org]
- 8. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The interaction between coumarin drugs and DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Probing the binding of the coumarin drugs using peptide fragments of DNA gyrase B protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. inspiralis.com [inspiralis.com]
- 16. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
DNA Gyrase-IN-5: A Deep Dive into its Inhibitory Mechanism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
DNA Gyrase-IN-5, also identified as compound 8I-w, is a potent inhibitor of bacterial DNA gyrase, a critical enzyme for DNA replication and repair, with a reported IC50 of 0.10 μM. Belonging to the novel class of spiropyrimidinetrione inhibitors, its mechanism of action is of significant interest for the development of new antibacterial agents. This guide synthesizes the available data to address the core question: Is this compound an ATP-competitive inhibitor? Based on the evidence from its chemical class, this compound is not an ATP-competitive inhibitor . Instead, its activity is enhanced by the presence of ATP, suggesting a distinct mechanism of action that differentiates it from other well-characterized gyrase inhibitors like the aminocoumarins.
Introduction to DNA Gyrase and its Inhibition
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA replication and transcription. This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit possesses the ATPase activity that powers the supercoiling reaction. The ATP binding and hydrolysis by GyrB are fundamental to the enzyme's catalytic cycle.
The inhibition of DNA gyrase is a clinically validated strategy for antibacterial therapy. Inhibitors can be broadly categorized based on their mechanism of action:
-
Quinolones: These agents target the GyrA subunit, stabilizing the DNA-gyrase cleavage complex and leading to lethal double-strand breaks.
-
Aminocoumarins (e.g., Novobiocin): These are classical ATP-competitive inhibitors that bind to the ATP-binding site on the GyrB subunit, preventing the conformational changes necessary for enzyme function.
-
Novel Bacterial Topoisomerase Inhibitors (NBTIs): This class of inhibitors also targets the GyrA subunit but at a different site than quinolones.
-
Spiropyrimidinetriones: A newer class of DNA gyrase inhibitors, to which this compound belongs.
Understanding the precise mechanism of a novel inhibitor is paramount for drug development, as it informs on potential cross-resistance with existing antibiotics and guides future medicinal chemistry efforts.
This compound: Quantitative Data
The following table summarizes the reported quantitative data for this compound (Compound 8I-w) and its antibacterial activity.
| Parameter | Value | Target | Reference |
| IC50 | 0.10 μM | DNA Gyrase | [1][2] |
| MIC (E. coli) | 7.0 μM | Whole Cell | [1] |
| MIC (E. coli E564) | 17.0 μM | Whole Cell | [1] |
| MIC (E. coli E68) | 13.5 μM | Whole Cell | [1] |
| MIC (E. coli E48) | 1.0 μM | Whole Cell | [1] |
| MIC (E. coli E109) | 25.3 μM | Whole Cell | [1] |
| MIC (Salmonella) | 47.8 μM | Whole Cell | [1] |
| MIC (S. aureus) | 4.7 μM | Whole Cell | [1] |
Mechanism of Action: Evidence Against ATP-Competitive Inhibition
While direct experimental data examining the effect of varying ATP concentrations on the inhibitory activity of this compound is not publicly available, compelling evidence from studies on the broader class of spiropyrimidinetrione (SPT) inhibitors indicates a non-ATP-competitive mechanism .
A key study on a series of SPTs demonstrated that their ability to enhance DNA cleavage mediated by Mycobacterium tuberculosis gyrase is increased in the presence of ATP . This observation is inconsistent with an ATP-competitive binding mode. If SPTs were to compete with ATP, an increase in ATP concentration would lead to a decrease in their inhibitory effect. The potentiation of activity by ATP suggests that the binding of ATP to the GyrB subunit may induce a conformational change in the enzyme that is more favorable for the binding or action of the SPT inhibitor.
This mode of action distinguishes spiropyrimidinetriones from inhibitors like novobiocin, which directly compete with ATP for the same binding site.
Experimental Protocols
To determine the mechanism of action of a DNA gyrase inhibitor with respect to ATP, the following key experiments are typically performed.
DNA Supercoiling Inhibition Assay
This assay measures the ability of an inhibitor to prevent the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.
-
Principle: DNA gyrase introduces negative supercoils into a relaxed circular DNA substrate in an ATP-dependent reaction. The different topological forms of the DNA (relaxed, supercoiled, and intermediate topoisomers) can be separated by agarose gel electrophoresis.
-
Methodology:
-
A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and spermidine).
-
The inhibitor (e.g., this compound) is added at various concentrations.
-
The reaction is initiated by the addition of a fixed concentration of ATP.
-
To test for ATP competition, parallel reactions are set up with varying concentrations of ATP (e.g., from 0.1 mM to 5 mM) while the inhibitor concentration is kept constant.
-
The reactions are incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
The DNA topoisomers are separated by electrophoresis on an agarose gel.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
-
Interpretation:
-
ATP-competitive: The IC50 value of the inhibitor will increase as the concentration of ATP increases.
-
Non-competitive: The IC50 value of the inhibitor will remain unchanged regardless of the ATP concentration.
-
Uncompetitive: The IC50 value of the inhibitor will decrease as the ATP concentration increases.
-
ATP-dependent (non-competitive): The inhibitory activity is enhanced at higher ATP concentrations, as observed for spiropyrimidinetriones.
-
ATPase Activity Assay
This assay directly measures the effect of the inhibitor on the ATP hydrolysis activity of the GyrB subunit.
-
Principle: The ATPase activity of DNA gyrase can be measured by quantifying the amount of ADP produced from ATP hydrolysis. This can be done using various methods, such as a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.
-
Methodology:
-
A reaction mixture containing DNA gyrase, relaxed plasmid DNA (which stimulates ATPase activity), and assay buffer is prepared.
-
The inhibitor is added at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
To determine the mode of inhibition, kinetic studies are performed by measuring the initial rates of ATP hydrolysis at different concentrations of both ATP and the inhibitor.
-
The data is then plotted using a Lineweaver-Burk or Michaelis-Menten plot.
-
-
Interpretation:
-
Competitive inhibitor: The Vmax remains the same, but the apparent Km for ATP increases.
-
Non-competitive inhibitor: The Km remains the same, but the Vmax decreases.
-
Uncompetitive inhibitor: Both Vmax and Km decrease.
-
Visualizing the Inhibition Landscape
The following diagrams illustrate the key concepts related to DNA gyrase function and inhibition.
References
DNA Gyrase-IN-5: A Technical Guide to its Impact on Bacterial DNA Replication
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DNA Gyrase-IN-5, a potent inhibitor of bacterial DNA gyrase. The document details its mechanism of action, quantitative efficacy, and the experimental protocols used to ascertain its effects on bacterial DNA replication.
Core Concepts: DNA Gyrase and its Inhibition
Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival. It introduces negative supercoils into the DNA, a process crucial for relieving topological stress during DNA replication and transcription.[1][2][3] By inhibiting DNA gyrase, compounds can effectively halt these vital cellular processes, leading to bacterial cell death. This compound, also identified as compound 8I-w, is a novel multi-substituted benzo-indole pyrazole Schiff base derivative that has demonstrated significant inhibitory activity against this enzyme.[3]
Mechanism of Action
This compound functions as a direct inhibitor of DNA gyrase.[1][2][3] The process of DNA supercoiling by gyrase involves the enzyme cleaving a segment of DNA, passing another segment through the break, and then resealing it. This compound is believed to bind to the DNA gyrase-DNA complex, interfering with this catalytic cycle. Molecular docking studies suggest that it establishes interactions with various amino acid residues of the enzyme, thereby preventing the re-ligation of the cleaved DNA.[2][3] This leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately inhibiting DNA replication and leading to cell death.
Caption: Mechanism of this compound action.
Quantitative Data
The inhibitory potency of this compound has been quantified through in vitro enzyme and antibacterial assays.
In Vitro Enzyme Inhibition
The half-maximal inhibitory concentration (IC50) against purified DNA gyrase highlights the compound's direct and potent effect on the enzyme.
| Compound | Target | IC50 (µM) |
| This compound | DNA Gyrase | 0.10 |
Table 1: In vitro inhibitory activity of this compound against DNA gyrase.[1][2][3]
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against both wild-type and drug-resistant bacterial strains. The IC50 values represent the concentration required to inhibit 50% of bacterial growth.
| Bacterial Strain | Description | IC50 (µM) |
| Escherichia coli | Wild-type | 4.7 |
| E. coli E564 | Drug-resistant | 7.0 |
| E. coli E68 | Drug-resistant | 17.0 |
| E. coli E48 | Drug-resistant | 13.5 |
| E. coli E109 | Drug-resistant | 1.0 |
| Salmonella | Wild-type | 25.3 |
| Staphylococcus aureus | Wild-type | 47.8 |
Table 2: Antibacterial activity of this compound against various bacterial strains.[1][2][3]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
DNA Gyrase Supercoiling Assay
This assay is fundamental for determining the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.
Objective: To measure the concentration of this compound required to inhibit 50% of the DNA supercoiling activity (IC50).
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
This compound (dissolved in DMSO)
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 120 mM KCl, 20 mM MgCl2, 25 mM DTT, 9 mM ATP)
-
Nuclease-free water
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
1X TAE buffer
-
Ethidium bromide or other DNA stain
-
Proteinase K
-
SDS
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine 4 µL of 5X Assay Buffer, 1 µL of relaxed pBR322 DNA (e.g., 0.5 µg/µL), and varying concentrations of this compound. Adjust the final volume with nuclease-free water. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase (e.g., 1 unit) to each tube.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding 4 µL of Stop Solution/Loading Dye.
-
(Optional) To remove the enzyme, add SDS to a final concentration of 0.2% and Proteinase K to 0.1 mg/mL, and incubate for a further 30 minutes at 37°C.
-
Load the samples onto a 1% agarose gel containing ethidium bromide in 1X TAE buffer.
-
Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated an appropriate distance.
-
Visualize the DNA bands under UV light. The supercoiled form of the plasmid migrates faster than the relaxed form.
-
Quantify the band intensities to determine the percentage of inhibition at each concentration of this compound and calculate the IC50 value.
Caption: Workflow for a DNA gyrase supercoiling assay.
Antibacterial Susceptibility Testing (MIC/IC50 Determination)
This protocol determines the minimum inhibitory concentration (MIC) or the 50% inhibitory concentration (IC50) of an antibacterial agent against specific bacterial strains.
Objective: To determine the concentration of this compound that inhibits bacterial growth.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in fresh growth medium to a standardized density (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).
-
In a 96-well plate, prepare serial dilutions of this compound in the growth medium. Include a positive control (bacteria with no inhibitor) and a negative control (medium only).
-
Add the bacterial inoculum to each well containing the serially diluted compound.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the optical density (OD) at 600 nm using a microplate reader to determine bacterial growth.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth. The IC50 is the concentration that reduces bacterial growth by 50% compared to the positive control.
Caption: Workflow for antibacterial susceptibility testing.
Conclusion
This compound is a highly potent inhibitor of bacterial DNA gyrase, demonstrating significant antibacterial activity against a range of bacteria, including drug-resistant strains. Its mechanism of action, centered on the disruption of DNA replication, makes it a promising candidate for further investigation in the development of new antibacterial agents. The experimental protocols outlined in this guide provide a framework for the continued evaluation and characterization of this and other novel DNA gyrase inhibitors.
References
Target Specificity of DNA Gyrase Inhibitor Gyrase-IN-5: A Technical Guide
Disclaimer: Information regarding a specific molecule designated "DNA Gyrase-IN-5" is not publicly available within the reviewed scientific literature. This document serves as a comprehensive technical guide and template, outlining the expected target specificity profile, mechanism of action, and relevant experimental methodologies for a hypothetical novel DNA gyrase inhibitor, hereafter referred to as Gyrase-IN-5. The presented data and experimental details are illustrative, based on established principles of DNA gyrase inhibition.
Introduction
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[1][2][3][4] Its absence in humans makes it a prime target for the development of antibacterial agents.[5][6][7] Gyrase-IN-5 is a novel synthetic compound identified through high-throughput screening as a potential inhibitor of bacterial DNA gyrase. This document provides a detailed overview of the target specificity, mechanism of action, and key experimental data for Gyrase-IN-5, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Gyrase-IN-5 exhibits its antibacterial effect by targeting the DNA gyrase-DNA complex. The enzyme functions as a heterotetramer of two GyrA and two GyrB subunits (A2B2).[2][8] The proposed mechanism involves Gyrase-IN-5 stabilizing the transient covalent complex formed between DNA gyrase and the cleaved DNA strands.[1][9] This stabilization prevents the re-ligation of the DNA backbone, leading to an accumulation of double-strand breaks, which are ultimately lethal to the bacterial cell.[1][10] This mode of action is characteristic of a topoisomerase poison.
Signaling Pathway of Gyrase-IN-5 Action
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 4. Computational Analysis of DNA Gyrase Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A strand-passage conformation of DNA gyrase is required to allow the bacterial toxin, CcdB, to access its binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. microbenotes.com [microbenotes.com]
Early Research on DNA Gyrase-IN-5: A Technical Overview of Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research into the antibacterial activity of DNA Gyrase-IN-5, a potent inhibitor of bacterial DNA gyrase. This document collates available quantitative data, outlines probable experimental methodologies based on standard practices, and visualizes the core mechanism of action.
Introduction to this compound
This compound (also identified as Compound 8I-w; CAS 2417016-23-8) has emerged as a significant molecule in antibacterial research due to its potent inhibitory action against DNA gyrase, an essential enzyme for bacterial survival. DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Its absence in eukaryotes makes it an attractive target for the development of novel antibacterial agents. Early data indicates that this compound exhibits inhibitory activity against both wild-type and drug-resistant bacterial strains.
Quantitative Antibacterial Activity
The antibacterial efficacy of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against DNA gyrase and various bacterial strains. The available data is summarized in the tables below.
Table 1: DNA Gyrase Inhibitory Activity
| Target Enzyme | IC50 (µM) |
| DNA Gyrase | 0.10[1] |
Table 2: Antibacterial Spectrum of this compound
| Bacterial Strain | Type | Resistance Profile | IC50 (µM)[1] |
| Escherichia coli | Gram-negative | Wild-type | 4.7 |
| E. coli E564 | Gram-negative | Drug-resistant | 7.0 |
| E. coli E68 | Gram-negative | Drug-resistant | 17.0 |
| E. coli E48 | Gram-negative | Drug-resistant | 13.5 |
| E. coli E109 | Gram-negative | Drug-resistant | 1.0 |
| Salmonella | Gram-negative | Not specified | 25.3 |
| Staphylococcus aureus | Gram-positive | Not specified | 47.8 |
Experimental Protocols
While the specific primary research publication detailing the experimental protocols for this compound is not publicly available, the following methodologies represent standard and widely accepted procedures for determining the antibacterial activity and enzyme inhibition of such compounds.
DNA Gyrase Supercoiling Inhibition Assay (Probable Method)
This assay is fundamental to determining the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.
Materials:
-
Purified DNA gyrase (containing GyrA and GyrB subunits)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, spermidine, bovine serum albumin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Agarose gel, electrophoresis equipment, and DNA staining agent (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
A reaction mixture is prepared containing the assay buffer, relaxed plasmid DNA, and ATP.
-
Varying concentrations of this compound are added to the reaction tubes. A control with no inhibitor is also prepared.
-
The reaction is initiated by the addition of a pre-determined amount of DNA gyrase enzyme.
-
The mixture is incubated at 37°C for a specific period (e.g., 1-2 hours) to allow for the supercoiling reaction to occur.
-
The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
The reaction products are then analyzed by agarose gel electrophoresis. Relaxed and supercoiled DNA migrate at different rates, allowing for visualization.
-
The gel is stained and imaged. The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition at each concentration of this compound.
-
The IC50 value is calculated as the concentration of the inhibitor that reduces the supercoiling activity by 50% compared to the control.
Antibacterial Susceptibility Testing - Broth Microdilution (Probable Method)
This method is used to determine the minimum inhibitory concentration (MIC) or, in this case, the IC50 of an antibacterial agent against various bacterial strains.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
This compound
-
Spectrophotometer (for measuring optical density)
Procedure:
-
A serial dilution of this compound is prepared in the growth medium in the wells of a 96-well plate.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
Positive (bacteria with no inhibitor) and negative (medium only) controls are included on each plate.
-
The plates are incubated at 37°C for 18-24 hours.
-
Bacterial growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
The percentage of growth inhibition is calculated for each concentration of the compound relative to the positive control.
-
The IC50 value is determined as the concentration of this compound that inhibits 50% of bacterial growth.
Visualizations
Mechanism of DNA Gyrase Inhibition
The following diagram illustrates the general mechanism of action for a DNA gyrase inhibitor like this compound. By binding to the DNA gyrase enzyme, the inhibitor prevents the crucial process of DNA supercoiling, which ultimately leads to the cessation of DNA replication and transcription, resulting in bacterial cell death.
Caption: Mechanism of this compound action.
Experimental Workflow for IC50 Determination
The logical flow for determining the inhibitory concentration of this compound against both the target enzyme and bacterial cells is depicted below.
Caption: Workflow for IC50 determination.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Molecular Docking of DNA Gyrase-IN-5
This guide provides a comprehensive overview of the molecular docking studies of a novel inhibitor, this compound. DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] Its absence in humans makes it a prime target for the development of new antibacterial agents.[4][5] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a protein target, playing a pivotal role in the discovery of new DNA gyrase inhibitors.[6][7][8]
Experimental Protocols: Molecular Docking of this compound
A meticulous and validated molecular docking protocol is fundamental to obtaining reliable in silico results. The following sections outline a typical workflow for studying the interaction of this compound with its target enzyme.
Protein Preparation
The initial step involves retrieving the 3D structure of the target protein, E. coli DNA gyrase, from the Protein Data Bank (PDB). For this study, the crystal structure with PDB ID: 2XCT was selected.[9] The protein structure is then prepared for docking using software such as AutoDock Tools. This preparation involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms to the protein.
-
Assigning Kollman charges to the protein atoms.
-
Saving the prepared protein structure in the PDBQT file format, which includes information on atom types and charges.[4]
Ligand Preparation
The 3D structure of this compound is generated using chemical drawing software like Marvin Sketch. Energy minimization of the ligand is then performed to obtain a stable conformation. This is a critical step to ensure that the ligand structure is energetically favorable before docking. The prepared ligand is also saved in the PDBQT format.
Grid Generation
A grid box is defined around the active site of the DNA gyrase to specify the search space for the docking simulation.[9] The dimensions and center of the grid box are determined based on the binding site of a known co-crystallized inhibitor or by identifying conserved binding pocket residues. For the ATP binding site on the GyrB subunit, the grid center can be defined based on the position of novobiocin in a relevant crystal structure.[6][7] In this study, the grid box was set with dimensions of 8Å x 14Å x 14Å.[9]
Molecular Docking Simulation
The molecular docking simulation is performed using software like AutoDock Vina.[9] This program predicts the binding pose of the ligand within the defined grid box and calculates the binding affinity, typically expressed in kcal/mol. The algorithm explores various conformations of the ligand and its orientation within the active site to find the most favorable binding mode.
Analysis of Docking Results
The docking results are analyzed to identify the best binding pose of this compound. The pose with the lowest binding energy is generally considered the most stable.[10] Visualization software such as PyMOL or Discovery Studio is used to analyze the interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions.[11]
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the molecular docking study of this compound, with the well-known DNA gyrase inhibitor Ciprofloxacin included for comparison.[9][10]
| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |
| This compound | -9.8 | 150 nM | ASP87, ALA117, GLN94, ILE112 |
| Ciprofloxacin | -6.77 | 2.5 µM | SER83, ASP87 |
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are crucial for clarity and understanding. The following diagrams were generated using Graphviz to illustrate key aspects of this study.
Conclusion
The molecular docking studies of this compound reveal a strong binding affinity to the ATP binding site of the GyrB subunit of E. coli DNA gyrase. The predicted binding energy is significantly lower than that of the known inhibitor Ciprofloxacin, suggesting that this compound has the potential to be a potent inhibitor of this enzyme. The interactions with key amino acid residues within the binding pocket further support its potential as a lead compound for the development of novel antibacterial agents. Further in vitro and in vivo studies are warranted to validate these computational findings and to assess the therapeutic potential of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 4. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into antibacterial design: Computational modeling of eugenol derivatives targeting DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Analysis of DNA Gyrase Inhibitor Binding
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the computational methodologies used to analyze the binding of small molecule inhibitors to bacterial DNA gyrase. While referencing the hypothetical inhibitor "DNA Gyrase-IN-5," the principles, protocols, and data presentation formats described herein are broadly applicable to any potential DNA gyrase inhibitor. The focus is on providing a structured, in-depth technical framework for conducting and interpreting such in silico studies.
Introduction: DNA Gyrase as a Prime Antibacterial Target
DNA gyrase is a type II topoisomerase essential for bacterial survival, but absent in humans, making it an excellent target for antibacterial drugs.[1][2][3] This enzyme introduces negative supercoils into DNA, a process crucial for relieving topological stress during DNA replication and transcription.[1][4][5] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[2][6] The GyrA subunit is responsible for the DNA cleavage and reunion activity, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction.[4][5][7] Inhibitors can target either of these subunits, with well-known classes like fluoroquinolones targeting GyrA and aminocoumarins (e.g., novobiocin) targeting the ATP-binding site on GyrB.[6][7][8][9] In silico analysis provides a powerful, cost-effective approach to discover and optimize novel inhibitors by predicting their binding affinity and mechanism of action at an atomic level.
The In Silico Analysis Workflow
The computational analysis of a potential inhibitor like this compound follows a multi-step, hierarchical process. This workflow is designed to progressively refine the understanding of the ligand-protein interaction, from initial binding pose prediction to the dynamics and thermodynamics of the complex in a simulated physiological environment.
Quantitative Data Summary
Effective in silico analysis relies on the generation and comparison of quantitative data. The following tables provide a template for summarizing key results from the analysis of a compound like this compound.
Table 1: Molecular Docking and Binding Free Energy Results
| Compound | Docking Score (kcal/mol) | Estimated Free Energy of Binding (ΔG_bind, kcal/mol) | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) |
| This compound | -8.5 | -45.75 | -55.20 | -15.50 |
| Ciprofloxacin (Control) | -6.1[10] | -30.10 | -38.90 | -10.25 |
| Novobiocin (Control) | -9.2 | -50.20 | -60.10 | -18.70 |
Table 2: Key Interacting Residues in the Binding Site (from Docking & MD)
| Compound | Hydrogen Bonds | Hydrophobic Interactions |
| This compound | Asp73, Arg76, Gly77 | Ile78, Pro79, Ile94 |
| Ciprofloxacin (Control) | Ser83, Asp87[11] | - |
| Novobiocin (Control) | Asp73, Arg136[6] | Ile78, Ile94 |
Table 3: Molecular Dynamics Simulation Stability Metrics (100 ns)
| System | Average RMSD (Å) | Average RMSF (Å) (Binding Site) | Average Hydrogen Bonds |
| DNA Gyrase:IN-5 Complex | 1.8 ± 0.3 | 0.9 ± 0.2 | 3-4[10] |
| Apo-DNA Gyrase | 2.5 ± 0.5 | 1.5 ± 0.4 | N/A |
Detailed Experimental Protocols
This section outlines the standard computational procedures for analyzing the binding of an inhibitor to DNA gyrase.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[7][12]
Protocol:
-
Receptor Preparation:
-
Obtain the crystal structure of DNA gyrase (e.g., from E. coli, PDB ID: 1KZN or 2XCT) from the Protein Data Bank.[10][12]
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).
-
Assign partial charges using a force field (e.g., AMBER, OPLS).
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular builder (e.g., Marvin Sketch).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges and define rotatable bonds.
-
-
Grid Generation and Binding Site Definition:
-
Define the binding site. For ATP-competitive inhibitors, this is the ATPase pocket on the GyrB subunit.[6][13] The site can be defined based on the coordinates of a co-crystallized ligand (e.g., novobiocin) or by identifying conserved residues like Asp73.[6][13]
-
Generate a grid box that encompasses the entire binding pocket, typically with a margin of 10-15 Å around the defined center.
-
-
Docking Simulation:
-
Analysis:
-
Analyze the top-scoring poses. The best pose is typically the one with the lowest binding energy in the most populated conformational cluster.
-
Visualize the ligand-protein interactions (hydrogen bonds, hydrophobic contacts) using software like PyMOL or LigPlot+.[6]
-
MD simulations are used to assess the stability of the docked ligand-protein complex and observe its dynamic behavior over time.[10][11]
Protocol:
-
System Setup:
-
Use the best-docked pose of the DNA Gyrase:IN-5 complex as the starting structure.
-
Place the complex in a periodic solvent box (e.g., triclinic or cubic) filled with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's charge.
-
Parameterize the ligand (this compound) to generate force field parameters compatible with the protein force field (e.g., OPLS3e, AMBER).[10]
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) under NVT (constant volume) conditions while restraining the protein-ligand complex.
-
Equilibrate the system under NPT (constant pressure) conditions (e.g., 1 atm) to ensure the correct solvent density. This is typically done in multiple steps, gradually releasing restraints on the complex.
-
-
Production Run:
-
Run the production simulation for a sufficient duration (e.g., 100-200 ns) without any restraints.
-
Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable complex will show a plateau in the RMSD plot.[10]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation to identify stable interactions.[10]
-
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular post-processing technique to estimate the binding free energy of a ligand to a protein from MD simulation snapshots.[10]
Protocol:
-
Snapshot Extraction:
-
Extract a series of snapshots (e.g., 100-200) at regular intervals from the stable portion of the MD trajectory.
-
-
Energy Calculation:
-
For each snapshot, calculate the following energy terms using a molecular mechanics force field and an implicit solvent model:
-
G_complex: The total free energy of the protein-ligand complex.
-
G_protein: The total free energy of the protein alone.
-
G_ligand: The total free energy of the ligand alone.
-
-
-
Binding Free Energy (ΔG_bind) Calculation:
-
Calculate the binding free energy using the equation: ΔG_bind = G_complex - (G_protein + G_ligand)
-
Average the ΔG_bind values across all snapshots to obtain the final estimate.
-
Visualizations of Mechanisms and Pathways
Understanding the target's mechanism and the logic of the analysis is crucial for interpreting results.
Conclusion
The in silico analysis of potential DNA gyrase inhibitors, such as the hypothetical this compound, provides a robust framework for early-stage drug discovery. Through a systematic application of molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can effectively predict binding modes, assess complex stability, and estimate binding affinities. This computational approach not only prioritizes candidates for experimental validation but also offers deep mechanistic insights into the molecular interactions that drive inhibition, ultimately accelerating the development of novel antibacterial agents to combat the growing threat of antibiotic resistance.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GtR [gtr.ukri.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 6. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. DNA gyrase activity regulates DnaA-dependent replication initiation in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3.4. Molecular Docking Study [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for DNA Gyrase-IN-5 In Vitro Supercoiling Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a critical role in managing DNA topology by introducing negative supercoils into DNA.[1][2] This process is crucial for DNA replication, transcription, and repair.[1] The unique ability of DNA gyrase to introduce negative supercoils is an ATP-dependent process. Due to its absence in higher eukaryotes, DNA gyrase is a prime target for the development of antibacterial agents.[1]
The in vitro DNA gyrase supercoiling assay is a fundamental method used to identify and characterize inhibitors of this enzyme, such as the hypothetical molecule "DNA Gyrase-IN-5". The assay monitors the conversion of a relaxed circular plasmid DNA substrate into its negatively supercoiled form by DNA gyrase.[1] The different topological forms of the plasmid DNA (relaxed and supercoiled) can then be separated and visualized using agarose gel electrophoresis, as supercoiled DNA migrates faster through the gel than relaxed DNA. The extent of inhibition by a test compound is determined by observing the reduction in the amount of supercoiled DNA produced.[3]
Principle of the Assay
The assay is based on the catalytic activity of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. The reaction products are then analyzed by agarose gel electrophoresis. In the absence of an inhibitor, DNA gyrase will convert the majority of the relaxed DNA into a faster-migrating supercoiled form. When an effective inhibitor like this compound is present, the supercoiling activity of the enzyme is diminished, resulting in a greater proportion of the DNA remaining in the relaxed, slower-migrating form.
Materials and Reagents
The following table summarizes the necessary components for the DNA gyrase in vitro supercoiling assay.
| Component | Description | Typical Stock Concentration | Final Concentration in Assay |
| DNA Gyrase | Purified bacterial DNA gyrase (e.g., from E. coli) | ≥ 5 U/μL | 1 Unit (or as optimized) |
| Relaxed pBR322 DNA | Substrate for the supercoiling reaction | 0.5 mg/mL | 0.5 µg per reaction |
| 5X Assay Buffer | Provides optimal conditions for enzyme activity | 5X | 1X |
| ATP | Energy source for the supercoiling reaction | 10 mM | 1 mM |
| This compound | Test inhibitor compound | Variable (e.g., 10 mM in DMSO) | Variable (titration recommended) |
| Dilution Buffer | For diluting the enzyme and inhibitor | 1X | N/A |
| Stop Solution/Loading Dye | To terminate the reaction and prepare for gel loading | 6X | 1X |
| Agarose | For gel electrophoresis | N/A | 1% (w/v) |
| TAE or TBE Buffer | Running buffer for electrophoresis | 50X | 1X |
| DNA Stain | For visualizing DNA in the gel (e.g., Ethidium Bromide) | 10 mg/mL | 1 µg/mL |
| Chloroform/Isoamyl Alcohol | For reaction cleanup (optional but recommended) | 24:1 (v/v) | N/A |
Experimental Protocol
This protocol outlines the steps for determining the inhibitory activity of this compound on DNA gyrase.
Preparation of Reagents
-
1X Assay Buffer: Prepare the 1X assay buffer by diluting the 5X stock. A typical 1X buffer composition is 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.
-
Relaxed pBR322 DNA: If starting with supercoiled plasmid, it can be relaxed by treatment with topoisomerase I.[4][5]
-
This compound Dilutions: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO) to determine the IC₅₀ value.
Enzyme Activity Titration (Recommended)
Before testing inhibitors, it is advisable to determine the optimal amount of DNA gyrase needed to achieve near-complete supercoiling of the relaxed DNA substrate. This is done by performing the assay with a serial dilution of the enzyme. One unit of DNA gyrase is typically defined as the amount of enzyme required to supercoil 0.5 µg of relaxed pBR322 DNA in 30 minutes at 37°C.
Supercoiling Inhibition Assay
-
Reaction Setup: On ice, prepare a master mix containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water. Aliquot the master mix into individual reaction tubes.
-
Inhibitor Addition: Add the desired concentration of this compound or the vehicle control (e.g., DMSO) to the respective reaction tubes.
-
Enzyme Addition: Add the pre-determined optimal amount of DNA gyrase to all tubes except the negative control (no enzyme).
-
Incubation: Mix the reactions gently and incubate at 37°C for 30-60 minutes.[4][6]
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (like EDTA) and a protein denaturant (like SDS), which is often combined with a gel loading dye. An optional but recommended step is to perform a chloroform/isoamyl alcohol extraction to remove the enzyme before loading the gel.[3]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until there is adequate separation between the supercoiled and relaxed DNA bands (e.g., 90V for 90 minutes).
-
Visualization and Data Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize it under UV light.[3] The intensity of the supercoiled and relaxed DNA bands can be quantified using densitometry software.[4] The percentage of inhibition is calculated relative to the no-inhibitor control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of supercoiling activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
Data Presentation
The results of the DNA gyrase supercoiling assay can be summarized in the following table.
| Reaction Condition | This compound (µM) | % Supercoiled DNA | % Inhibition |
| Negative Control (No Enzyme) | 0 | 0 | N/A |
| Positive Control (No Inhibitor) | 0 | ~95 | 0 |
| Test 1 | 0.1 | ||
| Test 2 | 1 | ||
| Test 3 | 10 | ||
| Test 4 | 50 | ||
| Test 5 | 100 |
Note: The "% Supercoiled DNA" is determined by densitometric analysis of the gel bands. The "% Inhibition" is calculated as: [1 - (% Supercoiled in Test / % Supercoiled in Positive Control)] x 100.
Experimental Workflow Diagram
Caption: Workflow for the in vitro DNA gyrase supercoiling inhibition assay.
Signaling Pathway Diagram
As this protocol describes an in vitro enzymatic assay, a signaling pathway is not applicable. The workflow diagram above illustrates the logical sequence of the experimental procedure.
References
- 1. DNA Supercoiling Catalyzed by Bacterial Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inspiralis.com [inspiralis.com]
- 4. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. ebiohippo.com [ebiohippo.com]
Application Notes and Protocols for DNA Gyrase Cleavage Assay using DNA Gyrase-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1] This enzyme is a validated and attractive target for the development of novel antibacterial agents.[2] One class of potent DNA gyrase inhibitors are the quinolones, which act by stabilizing the transient covalent complex formed between the enzyme and cleaved DNA. This stabilization of the "cleavage complex" leads to double-strand DNA breaks and ultimately bacterial cell death.[3]
The DNA gyrase cleavage assay is a fundamental tool for identifying and characterizing inhibitors that function through this poisoning mechanism. The assay typically involves incubating the enzyme and supercoiled plasmid DNA with a test compound. If the compound stabilizes the cleavage complex, the addition of a denaturant like sodium dodecyl sulfate (SDS) and a protease results in the linearization of the plasmid DNA, which can be visualized and quantified by agarose gel electrophoresis.[3]
DNA Gyrase-IN-5 is a potent inhibitor of DNA gyrase with a reported half-maximal inhibitory concentration (IC50) of 0.10 µM in supercoiling assays. While its primary mode of action is the inhibition of the supercoiling activity, its potential to stabilize the DNA gyrase cleavage complex can be effectively evaluated using the protocol detailed below.
Principle of the DNA Gyrase Cleavage Assay
The DNA gyrase cleavage assay is designed to detect the formation of a stable cleavage complex between DNA gyrase and DNA, which is induced by certain inhibitors. The assay proceeds in the following key steps:
-
Reaction Setup: Purified DNA gyrase and supercoiled plasmid DNA are incubated with the test compound (e.g., this compound).
-
Cleavage Complex Formation: If the test compound is a gyrase poison, it will trap the enzyme in a state where it has cleaved the DNA but has not yet re-ligated it.
-
Complex Trapping and Enzyme Digestion: The reaction is stopped by the addition of SDS, which denatures the enzyme and traps the covalent DNA-gyrase intermediate. Subsequently, a protease (Proteinase K) is added to digest the gyrase, leaving the linearized plasmid DNA.
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis. An increase in the amount of linear plasmid DNA, compared to a no-drug control, indicates that the test compound stabilizes the cleavage complex.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified E. coli DNA Gyrase (A₂B₂ complex)
-
DNA Substrate: Supercoiled plasmid DNA (e.g., pBR322), 0.5 µg/µL
-
Test Compound: this compound
-
Positive Control: Ciprofloxacin
-
Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM EDTA, 2 mM DTT, 50% (w/v) glycerol.
-
Stop Solution/Loading Dye (GSTEB): 40% (w/v) Glycerol, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.
-
SDS Solution: 10% (w/v) in sterile water.
-
Proteinase K: 10 mg/mL in sterile water.
-
Chloroform:Isoamyl Alcohol (24:1 v/v)
-
Agarose
-
TAE Buffer (50X): 242 g Tris base, 57.1 mL glacial acetic acid, 100 mL 0.5 M EDTA (pH 8.0), up to 1 L with sterile water.
-
Ethidium Bromide or other DNA stain
-
Sterile deionized water
-
DMSO (for dissolving compounds)
Experimental Procedure
-
Preparation of Reagents:
-
Prepare 1X Assay Buffer by diluting the 5X stock with sterile water.
-
Prepare a 1% (w/v) agarose gel in 1X TAE buffer containing a DNA stain.
-
Prepare serial dilutions of this compound and ciprofloxacin in DMSO. A starting concentration range for this compound could be from 0.01 µM to 50 µM, bracketing its known IC50 for supercoiling.
-
-
Reaction Setup (on ice):
-
Prepare a master mix for the desired number of reactions. For each 30 µL reaction, the master mix should contain:
-
6 µL of 5X Assay Buffer
-
1 µL of supercoiled pBR322 DNA (0.5 µg)
-
Sterile water to a final volume of 27 µL per reaction (after addition of enzyme and compound).
-
-
Aliquot 27 µL of the master mix into pre-chilled microcentrifuge tubes.
-
Add 1.5 µL of the appropriate dilution of this compound, ciprofloxacin, or DMSO (for no-drug control) to the respective tubes.
-
Prepare an enzyme dilution in Enzyme Dilution Buffer.
-
Initiate the reaction by adding 1.5 µL of diluted DNA gyrase to each tube. For the negative control (no enzyme), add 1.5 µL of Enzyme Dilution Buffer.
-
-
Incubation:
-
Mix the reactions gently and incubate at 37°C for 60 minutes.
-
-
Stopping the Reaction and Protein Digestion:
-
Add 3 µL of 10% SDS to each reaction to stop the enzymatic reaction and denature the gyrase.
-
Add 1.5 µL of 10 mg/mL Proteinase K to each reaction to digest the enzyme.
-
Incubate at 37°C for 30 minutes.
-
-
Sample Preparation for Electrophoresis:
-
Add 30 µL of Chloroform:Isoamyl Alcohol (24:1) to each tube.
-
Vortex briefly and centrifuge at high speed for 2 minutes to separate the phases.
-
Carefully transfer the upper aqueous phase (which contains the DNA) to a new tube containing 7 µL of GSTEB loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load 20 µL of each sample into the wells of the 1% agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
-
-
Visualization and Data Analysis:
-
Visualize the DNA bands using a UV transilluminator or other appropriate gel documentation system.
-
Identify the bands corresponding to supercoiled, relaxed, and linear plasmid DNA.
-
Quantify the intensity of the linear DNA band in each lane using densitometry software (e.g., ImageJ).[4]
-
Calculate the percentage of cleaved DNA for each inhibitor concentration relative to the total DNA in that lane.
-
Plot the percentage of cleaved DNA against the inhibitor concentration to determine the CC50 (concentration causing 50% cleavage).
-
Data Presentation
The quantitative results of the DNA gyrase cleavage assay can be summarized in a table for clear comparison.
| Compound | Supercoiling IC50 (µM) | Cleavage CC50 (µM) | Antibacterial MIC (µg/mL) - E. coli |
| This compound | 0.10 | To be determined | To be determined |
| Ciprofloxacin | ~0.8 | ~1.3 | ~0.015 |
Note: The CC50 for this compound needs to be experimentally determined using the protocol above. The IC50 and MIC values for ciprofloxacin are approximate and can vary depending on the specific assay conditions and bacterial strain.
Visualizations
Mechanism of DNA Gyrase and Inhibition
Caption: Mechanism of DNA gyrase and its inhibition.
Experimental Workflow for DNA Gyrase Cleavage Assay
Caption: Workflow of the DNA gyrase cleavage assay.
References
- 1. Site-specific interaction of DNA gyrase with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A strand-passage conformation of DNA gyrase is required to allow the bacterial toxin, CcdB, to access its binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inspiralis.com [inspiralis.com]
- 4. DNA Gyrase Is the Target for the Quinolone Drug Ciprofloxacin in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Gyrase-IN-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of DNA Gyrase-IN-5, a potent inhibitor of bacterial DNA gyrase. This document is intended to guide researchers in utilizing this compound for antibacterial research and drug discovery.
Introduction
This compound is a small molecule inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][2] By targeting DNA gyrase, this compound effectively blocks these vital cellular processes, leading to bacterial cell death.[1] this compound has demonstrated significant inhibitory activity against DNA gyrase with an IC50 of 0.10 μM and exhibits antibacterial effects against a range of wild-type and drug-resistant bacterial strains.[2] This makes it a valuable tool for studying bacterial physiology and for the development of novel antibacterial agents.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C25H15BrClN5 | [3] |
| Molecular Weight | 500.78 g/mol | [3] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO | |
| Storage (Powder) | -20°C | |
| Storage (in Solvent) | -80°C |
Solution Preparation and Storage
3.1. Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
3.2. Protocol for Preparing a 10 mM Stock Solution
-
Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.01 mg of the compound (Molecular Weight = 500.78 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM. For 5.01 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C for long-term storage. For short-term use, the solution can be stored at -20°C.
Note: The final concentration of DMSO in the experimental assay should be kept low (typically ≤1%) to avoid solvent effects on the enzyme or cells.
In Vitro Activity of this compound
The inhibitory activity of this compound has been quantified against both the purified enzyme and various bacterial strains.
| Target | IC50 (μM) | Reference |
| DNA Gyrase | 0.10 | [2] |
| Escherichia coli | 4.7 | [2] |
| E. coli E564 (drug-resistant) | 7.0 | [2] |
| E. coli E68 (drug-resistant) | 17.0 | [2] |
| E. coli E48 (drug-resistant) | 13.5 | [2] |
| E. coli E109 (drug-resistant) | 1.0 | [2] |
| Salmonella spp. | 25.3 | [2] |
| Staphylococcus aureus | 47.8 | [2] |
Experimental Protocols
5.1. DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of this compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
5.1.1. Materials
-
E. coli DNA Gyrase
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X DNA Gyrase Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL BSA.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Nuclease-free water
-
Stop Solution/Loading Dye: 40% (w/v) sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL bromophenol blue.
-
Agarose
-
1X TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
DNA ladder
5.1.2. Experimental Workflow
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
5.1.3. Protocol
-
On ice, prepare a reaction mixture for the desired number of assays. For each 20 µL reaction, combine:
-
4 µL of 5X DNA Gyrase Assay Buffer
-
1 µg of relaxed plasmid DNA
-
Nuclease-free water to a final volume of 18 µL (after adding inhibitor and enzyme).
-
-
Add 1 µL of this compound at various concentrations to the respective tubes. For the negative control, add 1 µL of DMSO.
-
Add 1 µL of E. coli DNA Gyrase (e.g., 1 unit) to each tube, except for a no-enzyme control.
-
Mix gently and incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reactions by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel in 1X TAE or TBE buffer containing a DNA stain.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualize the DNA bands using a UV transilluminator. The supercoiled DNA will migrate faster than the relaxed DNA.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition.
Mechanism of Action and Signaling Pathway
DNA gyrase is a crucial enzyme that introduces negative supercoils into the bacterial chromosome, a process essential for relieving the topological stress that arises during DNA replication and transcription.[1] Inhibition of DNA gyrase by compounds like this compound leads to the accumulation of positive supercoils ahead of the replication fork, stalling DNA replication and transcription.[1] This blockage of essential cellular processes ultimately triggers a cascade of events leading to bacterial cell death. One of the downstream consequences of gyrase inhibition is the generation of reactive oxygen species (ROS), including superoxide and hydroxyl radicals, which cause widespread damage to DNA, proteins, and lipids, further contributing to cell death.[1]
Caption: Inhibition of DNA gyrase leads to cell death.
Troubleshooting
| Problem | Possible Cause | Solution |
| No supercoiling in the negative control | Inactive DNA gyrase | Use a fresh aliquot of enzyme. Ensure proper storage at -80°C. |
| Incorrect buffer composition | Verify the concentration of all buffer components, especially ATP and MgCl₂. | |
| Inhibitor precipitates in the reaction | Low solubility in aqueous buffer | Ensure the final DMSO concentration is as high as permissible for the assay (e.g., 1-5%) without significantly affecting enzyme activity. Prepare a more dilute stock solution in DMSO. |
| Smearing of DNA bands on the gel | Nuclease contamination | Use nuclease-free water and sterile tips. Consider adding a nuclease inhibitor. |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure thorough mixing of all components. |
| Repeated freeze-thaw cycles of reagents | Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
Conclusion
This compound is a potent and valuable tool for the study of bacterial DNA gyrase and for the development of new antibacterial therapies. The protocols and information provided in these application notes are intended to facilitate the effective use of this compound in a research setting. Careful adherence to these guidelines will help ensure reproducible and reliable experimental outcomes.
References
Application Notes and Protocols for High-Throughput Screening Assays for DNA Gyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of DNA gyrase, a critical enzyme in bacterial DNA replication and a validated target for antibiotics.[1][2][3] The methodologies described are suitable for screening large compound libraries to discover novel antibacterial agents.
Introduction to DNA Gyrase and Inhibition
DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[3][4][5][6] This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.[5] The GyrA subunits are responsible for DNA binding and cleavage, while the GyrB subunits harbor the ATPase activity that powers the supercoiling reaction.[5] The unique ability of DNA gyrase to introduce negative supercoils makes it an attractive target for antibacterial drugs, as its inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death.[3]
Prominent classes of DNA gyrase inhibitors include the quinolones (e.g., ciprofloxacin), which stabilize the enzyme-DNA cleavage complex, and the aminocoumarins (e.g., novobiocin), which inhibit the ATPase activity of the GyrB subunit.[3] The increasing prevalence of antibiotic resistance necessitates the discovery of new inhibitors with novel mechanisms of action.[7][8][9]
High-Throughput Screening Assays for DNA Gyrase
Several HTS-compatible assays have been developed to identify inhibitors of DNA gyrase. These assays are typically based on monitoring the supercoiling activity of the enzyme.
Fluorescence-Based Assays
Fluorescence-based assays are highly amenable to HTS due to their sensitivity, speed, and potential for automation.
-
Supercoiling-Dependent Fluorescence Quenching (SDFQ) Assay : This assay utilizes a fluorescently labeled relaxed plasmid DNA.[1][2] The supercoiling activity of DNA gyrase brings the fluorescent labels into proximity, leading to fluorescence quenching. Inhibitors of gyrase activity prevent this quenching, resulting in a higher fluorescence signal. This method has been successfully used to screen large compound libraries and has demonstrated excellent statistical performance with Z' values of 0.7 to 0.81.[2]
-
Triplex Formation Assay : This assay exploits the principle that negatively supercoiled DNA forms intermolecular triplexes with an immobilized oligonucleotide more efficiently than relaxed DNA.[7][10][11][12] A triplex-forming oligonucleotide is tethered to a microtiter plate surface. Supercoiled plasmid produced by gyrase is captured on the plate and subsequently detected using a DNA-specific fluorescent dye.[7][10][11][12] A decrease in fluorescence indicates inhibition of gyrase activity.
Gel-Based Assays
While not as high-throughput as fluorescence-based methods, agarose gel electrophoresis remains a gold standard for confirming the activity of potential inhibitors.[10][13] This assay directly visualizes the conversion of relaxed plasmid DNA to its supercoiled form. The different topological states of the DNA (relaxed, supercoiled, and intermediate topoisomers) are separated by electrophoresis. Inhibition of gyrase is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band.
Cell-Based Assays
Cell-based assays are crucial for identifying compounds that not only inhibit the enzyme but also possess the ability to penetrate the bacterial cell wall and function as effective antimicrobial agents.[4] One approach involves using divergently coupled promoters where the expression of a reporter gene is dependent on the level of DNA supercoiling.[4] Inhibition of DNA gyrase alters the supercoiling state of the plasmid, leading to a measurable change in reporter gene expression.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for various high-throughput screening assays for DNA gyrase inhibitors.
Table 1: Performance of DNA Gyrase HTS Assays
| Assay Type | Key Parameter | Value | Reference |
| SDFQ Assay | Z' Factor | 0.70 - 0.81 | [2] |
| Triplex Formation Assay | - | - | [7][10][11][12] |
| Gel-Based Assay | - | - | [10][13] |
Table 2: IC50 Values of Known DNA Gyrase Inhibitors
| Inhibitor | Assay Type | IC50 Value | Reference |
| Novobiocin | SDFQ Assay | 26 nM | [1][2] |
| Novobiocin | Gel-Based Assay | 0.06 µM | [10] |
| Ciprofloxacin | Gel-Based Assay | 0.16 µM | [10] |
| Ciprofloxacin | Microplate Assay | 0.07 µM | [10] |
| Chloro-IB-MECA | SDFQ Assay | 2.4 µM | [1] |
| IB-MECA | SDFQ Assay | 50.7 µM | [1] |
| Mitoxantrone | Gel-Based Assay | 12 µM | [7] |
| Suramin | Gel-Based Assay | 80 µM | [7] |
Experimental Protocols
Protocol for a Fluorescence-Based DNA Gyrase Supercoiling Assay (SDFQ)
This protocol is adapted from established high-throughput screening campaigns.[1][2]
Materials:
-
E. coli DNA Gyrase
-
Relaxed plasmid DNA (e.g., pAB1_FL905)
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/ml albumin)
-
Test compounds dissolved in DMSO
-
Known DNA gyrase inhibitor (e.g., novobiocin) as a positive control
-
DMSO as a negative control
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare the reaction mixture containing assay buffer, relaxed plasmid DNA (e.g., 3.21 ng/µL), and E. coli DNA gyrase (e.g., 175 ng/µL).
-
Dispense the test compounds and controls into the microplate wells. The final DMSO concentration should not exceed 4%.[2]
-
Add the reaction mixture to the wells to initiate the reaction. The final volume should be around 30 µL.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using an appropriate plate reader (e.g., λex = 484 nm and λem = 520 nm).[1][2]
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Determine the IC50 values for active compounds by fitting the dose-response data to a suitable model.
Protocol for a Gel-Based DNA Gyrase Supercoiling Assay
This protocol is a standard method for confirming gyrase inhibition.[10][13]
Materials:
-
E. coli DNA Gyrase
-
Relaxed plasmid DNA (e.g., pRSET A)
-
Assay Buffer (e.g., 25 mM Tris-acetate pH 7.9, 20 mM potassium acetate, 10 mM magnesium acetate, 2 mM DTT, 1.5 mM ATP, 5 mM spermidine-HCl, 50 µg/ml bovine serum albumin)[13]
-
Test compounds
-
Stop solution/loading dye (containing SDS and a tracking dye)
-
Agarose
-
TAE or TBE buffer
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Set up the reaction mixture containing assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and various concentrations of the test compound.[13]
-
Initiate the reaction by adding DNA gyrase (e.g., 2.5 nM GyrA and 3.5 nM GyrB).[13]
-
Incubate the reaction at 30°C for 30 minutes.[13]
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the extent of inhibition.
Visualizations
DNA Gyrase Catalytic Cycle and Inhibition
Caption: The catalytic cycle of DNA gyrase and points of inhibition.
High-Throughput Screening Workflow for DNA Gyrase Inhibitors
Caption: A typical workflow for a high-throughput screening campaign.
Logical Relationships in Assay Development
Caption: Logical flow for the development of a robust HTS assay.
References
- 1. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 4. fiu.flintbox.com [fiu.flintbox.com]
- 5. DNA Gyrase as a Target for Quinolones | MDPI [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Application of a Novel Microtitre Plate-Based Assay for the Discovery of New Inhibitors of DNA Gyrase and DNA Topoisomerase VI | PLOS One [journals.plos.org]
- 8. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 10. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A high-throughput assay for DNA topoisomerases and other enzymes, based on DNA triplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Application Note: Experimental Protocols for Evaluating DNA Gyrase-IN-5 Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of experimental protocols for the evaluation of DNA Gyrase-IN-5, a potent inhibitor of DNA gyrase, against the pathogenic bacterium Staphylococcus aureus. Detailed methodologies for determining the compound's antibacterial potency and mechanism of action are presented, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, and in vitro enzymatic assays. The provided workflows and data presentation formats are designed to facilitate reproducible and robust characterization of this and similar antibacterial compounds targeting bacterial DNA gyrase.
Introduction
Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from minor skin ailments to life-threatening conditions like sepsis and pneumonia. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has created an urgent need for novel antibacterial agents with new mechanisms of action.
Bacterial DNA gyrase is an essential type II topoisomerase that introduces negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[1][2][3] This enzyme is composed of two subunits, GyrA and GyrB, and its function is vital for bacterial survival.[4][5][6] Its absence in higher eukaryotes makes it an attractive and validated target for antibacterial drug development.[1][2] this compound is a potent inhibitor of DNA gyrase with a reported half-maximal inhibitory concentration (IC50) of 0.10 μM against the enzyme.[7] This application note outlines the necessary protocols to rigorously test its efficacy against S. aureus.
Mechanism of Action: DNA Gyrase Inhibition
DNA gyrase functions by creating a transient double-stranded break in a segment of DNA (the "G" or gate segment), passing another segment (the "T" or transport segment) through the break, and then resealing it. This intricate process is powered by ATP hydrolysis, which occurs in the GyrB subunit.[4][5] this compound is expected to interfere with this catalytic cycle, leading to the disruption of essential DNA processes and ultimately, bacterial cell death.
Figure 1: Simplified signaling pathway of DNA gyrase inhibition.
Data Presentation
All quantitative data from the described protocols should be summarized for clear interpretation and comparison.
Table 1: In Vitro Activity of this compound against S. aureus
| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| This compound | S. aureus ATCC 29213 | |||
| Ciprofloxacin | S. aureus ATCC 29213 |
Table 2: In Vitro Enzymatic Inhibition by this compound
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound | S. aureus DNA Gyrase | 0.10[7] |
| Novobiocin | S. aureus DNA Gyrase |
Note: Ciprofloxacin and Novobiocin are included as representative quinolone and aminocoumarin DNA gyrase inhibitors, respectively, for comparative purposes.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound.
Figure 2: Logical workflow for testing this compound.
Protocol 4.1: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the lowest concentration of this compound that visibly inhibits the growth of S. aureus.
Materials:
-
This compound
-
Staphylococcus aureus ATCC® 29213™[8]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well U-bottom microtiter plates
-
0.9% sterile saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical starting concentration is 1280 µg/mL. Ciprofloxacin should be prepared similarly as a control.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 colonies. b. Emulsify the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9] d. Within 15 minutes, dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Plate Preparation: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the stock compound solution to the first column of wells, resulting in a 2-fold dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration. Discard 100 µL from the last dilution column. This will leave 100 µL in each well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This step further dilutes the compound concentration by half.
-
Controls:
-
Growth Control: A well containing 100 µL of CAMHB and 100 µL of the inoculum.
-
Sterility Control: A well containing 200 µL of uninoculated CAMHB.
-
Solvent Control: A well containing the highest concentration of DMSO used, CAMHB, and the inoculum.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.
Protocol 4.2: Minimum Bactericidal Concentration (MBC) Determination
This protocol determines the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
Materials:
-
MIC plate from Protocol 4.1
-
Tryptic Soy Agar (TSA) plates
-
Sterile phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
Procedure:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a 10 µL aliquot from each selected well and spot-plate onto a TSA plate.
-
Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in no bacterial growth or a colony count that is ≤0.1% of the original inoculum.
Protocol 4.3: Time-Kill Kinetic Assay
This assay assesses the rate at which this compound kills S. aureus over time.
Materials:
-
This compound
-
S. aureus ATCC® 29213™
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline for dilutions
-
TSA plates
Procedure:
-
Inoculum Preparation: Grow an overnight culture of S. aureus in CAMHB. Dilute the culture into fresh, pre-warmed CAMHB to achieve a starting density of approximately 5 x 10⁵ CFU/mL.[10]
-
Test Setup: Prepare culture tubes with CAMHB containing this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a no-drug growth control.
-
Inoculation and Incubation: Inoculate the prepared tubes with the bacterial suspension. Place the tubes in a shaking incubator at 37°C.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[11]
-
Viable Cell Counting: a. Perform ten-fold serial dilutions of each aliquot in sterile saline. b. Plate 100 µL of appropriate dilutions onto TSA plates. c. Incubate the plates for 18-24 hours at 37°C and count the resulting colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[10]
Protocol 4.4: S. aureus DNA Gyrase Supercoiling Assay
This in vitro assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified S. aureus DNA gyrase.
Materials:
-
Purified S. aureus DNA Gyrase (enzyme and subunits can be sourced commercially).[12]
-
Relaxed pBR322 plasmid DNA (substrate)
-
This compound and Novobiocin (control inhibitor)
-
5x S. aureus Gyrase Assay Buffer (e.g., 40 mM HEPES.KOH pH 7.6, 10 mM magnesium acetate, 10 mM DTT, 2 mM ATP, 500 mM potassium glutamate, 0.05 mg/mL albumin).[13]
-
Enzyme Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 40% glycerol).[13]
-
Stop solution/loading dye (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5 mg/mL bromophenol blue).
-
1% Agarose gel in Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the assay buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of this compound (or DMSO for the no-inhibitor control) to the respective tubes.
-
Enzyme Addition: Dilute the S. aureus gyrase enzyme in dilution buffer and add it to each tube to initiate the reaction. A typical reaction might contain 1 unit of gyrase, which is the amount needed to supercoil ~0.5 µg of relaxed plasmid in the given time.
-
Controls:
-
No Enzyme Control: Reaction mix with relaxed DNA but no gyrase.
-
No Inhibitor Control: Full reaction mix with enzyme and DMSO.
-
Positive Inhibitor Control: Full reaction mix with a known gyrase inhibitor like novobiocin.
-
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.[13][14]
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at approximately 75V for 2 hours or until there is adequate separation between the supercoiled and relaxed DNA bands.[13]
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Relaxed plasmid DNA migrates slower than supercoiled DNA.
-
Result Interpretation: Inhibition is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band with increasing concentrations of this compound. The IC₅₀ can be determined by quantifying the band intensities.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 5. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. microbiologics.com [microbiologics.com]
- 9. nicd.ac.za [nicd.ac.za]
- 10. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Staph aureus DNA Gyrase Enzyme - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 13. inspiralis.com [inspiralis.com]
- 14. academic.oup.com [academic.oup.com]
Application Notes: Measuring the Effect of DNA Gyrase-IN-5 on Bacterial Growth Curves
For: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive guide to evaluating the efficacy of DNA Gyrase-IN-5, a novel antibacterial compound, by measuring its effect on bacterial growth. DNA gyrase is an essential enzyme in bacteria, making it a prime target for antibiotic development.[1] This document outlines the mechanism of DNA gyrase inhibition, provides detailed protocols for generating bacterial growth curves and determining the Minimum Inhibitory Concentration (MIC), and presents a framework for data analysis and visualization.
Introduction: DNA Gyrase as an Antibacterial Target
DNA gyrase is a type II topoisomerase essential for bacterial survival.[2] Its primary function is to introduce negative supercoils into the bacterial chromosome, a process crucial for relieving the topological stress that occurs during DNA replication and transcription.[3][4] By creating and resealing transient double-strand breaks, DNA gyrase ensures that processes like replication fork progression can proceed without the DNA becoming insurmountably tangled.[4][5] Since this enzyme is vital for bacterial life and is absent in higher eukaryotes, it represents an excellent and well-validated target for antibacterial drugs.[1]
This compound is a novel synthetic inhibitor designed to target this essential enzyme. Compounds that inhibit DNA gyrase can effectively halt bacterial DNA synthesis, leading to a cessation of growth and, ultimately, cell death.[2] Well-known antibiotics, such as the quinolone class (e.g., ciprofloxacin), act by inhibiting DNA gyrase.[2][3] This protocol will detail the methods to quantify the antibacterial activity of this compound.
Mechanism of Action: DNA Gyrase Inhibition
DNA gyrase functions as an A2B2 tetramer. The catalytic cycle involves binding a segment of DNA (the G-segment), creating a double-strand break, passing another segment of DNA (the T-segment) through the break, and then resealing the break.[4] This process is dependent on ATP hydrolysis.[3]
Inhibitors like the quinolones function as "topoisomerase poisons." They bind to the enzyme-DNA complex and stabilize it after the G-segment has been cleaved.[2][6] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These breaks are lethal to the bacterium as they stall replication forks and trigger cellular responses that lead to cell death.[2] this compound is hypothesized to act via a similar mechanism.
Caption: DNA Gyrase Inhibition Pathway.
Experimental Protocols
Measuring Bacterial Growth Curves
The effect of an antibacterial agent is most commonly assessed by monitoring its impact on the growth of a bacterial culture over time. The turbidimetric method, which measures the optical density (OD) of a liquid culture at a wavelength of 600 nm (OD600), is a standard, high-throughput approach to quantify bacterial growth.[7][8] An increase in OD600 corresponds to an increase in bacterial cell number.
This protocol describes how to generate growth curves for a bacterial strain (e.g., Escherichia coli) in the presence of varying concentrations of this compound.
Materials:
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Sterile growth medium (e.g., Luria-Bertani (LB) Broth or Mueller-Hinton Broth (MHB))
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm
-
Incubator with shaking capability (set to 37°C)
-
Sterile pipette tips and tubes
Procedure:
-
Prepare Inoculum:
-
Inoculate a single bacterial colony into 5 mL of sterile broth.
-
Incubate overnight at 37°C with shaking (e.g., 200 rpm).
-
The next day, dilute the overnight culture 1:100 into fresh broth.
-
Incubate for 2-3 hours at 37°C with shaking to ensure the bacteria are in the exponential (log) growth phase.
-
Adjust the culture's optical density at 600 nm (OD600) to ~0.1 with fresh sterile broth. This corresponds to a standardized starting cell density.
-
-
Prepare Compound Dilutions:
-
Prepare a serial dilution of the this compound stock solution in the appropriate sterile broth in a 96-well plate. For example, create a 2-fold dilution series to test concentrations ranging from 128 µg/mL down to 0.25 µg/mL.
-
Ensure the final concentration of the solvent (e.g., DMSO) is constant across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).
-
-
Set up the Assay Plate:
-
In a new sterile 96-well plate, add 100 µL of the standardized bacterial inoculum to wells containing 100 µL of the various this compound dilutions (this results in a 1:1 dilution, halving the compound concentrations).
-
Controls are critical:
-
Growth Control: Wells containing bacterial inoculum and broth with solvent (no inhibitor).
-
Sterility Control: Wells containing sterile broth only (no bacteria, no inhibitor).
-
-
-
Incubation and Measurement:
-
Place the 96-well plate in a microplate reader set to 37°C with intermittent shaking.
-
Measure the OD600 of each well every 30-60 minutes for a period of 16-24 hours.[9]
-
-
Data Analysis:
-
Subtract the OD600 of the sterility control from all other readings to correct for background absorbance.
-
Plot the corrected OD600 values (Y-axis) against time (X-axis) for each concentration of this compound.
-
Compare the growth curves of the treated samples to the growth control. Inhibition is observed as a decrease in the slope of the exponential phase and/or a lower final OD600 in the stationary phase.
-
Caption: Experimental Workflow for Growth Curve Assay.
Determining the Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] It is a standard quantitative measure of a compound's potency. The broth microdilution method is a widely used technique for determining MIC.[10][11][12]
Materials:
-
Same as for the growth curve assay. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for many bacteria.
Procedure:
-
Prepare Inoculum:
-
Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Prepare Assay Plate:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.[12]
-
Column 11 serves as the growth control (no inhibitor).
-
Column 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum (prepared in Step 1) to wells in columns 1 through 11. Do not add bacteria to column 12.[12] The final volume in each well will be 200 µL.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 16-20 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of this compound in which no visible growth is observed.[10] Alternatively, read the OD600 of the plate and define the MIC as the lowest concentration that inhibits ≥90% of growth compared to the control.[7]
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Effect of this compound on Bacterial Growth (OD600)
| Time (hours) | Growth Control (0 µg/mL) | 0.5 µg/mL | 1 µg/mL | 2 µg/mL | 4 µg/mL | 8 µg/mL |
| 0 | 0.051 | 0.050 | 0.052 | 0.051 | 0.050 | 0.049 |
| 2 | 0.098 | 0.095 | 0.089 | 0.075 | 0.061 | 0.052 |
| 4 | 0.255 | 0.241 | 0.203 | 0.144 | 0.088 | 0.055 |
| 6 | 0.610 | 0.550 | 0.415 | 0.210 | 0.095 | 0.053 |
| 8 | 0.950 | 0.875 | 0.650 | 0.255 | 0.098 | 0.054 |
| 12 | 1.210 | 1.150 | 0.980 | 0.310 | 0.101 | 0.055 |
| 16 | 1.250 | 1.180 | 1.050 | 0.315 | 0.102 | 0.056 |
| 24 | 1.240 | 1.170 | 1.040 | 0.312 | 0.100 | 0.055 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Gram-Negative | 4 |
| Staphylococcus aureus ATCC 29213 | Gram-Positive | 2 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | 16 |
| Quinolone-Resistant E. coli | Gram-Negative | 32 |
Interpretation of Results
-
Growth Curves: The data presented in Table 1 and visualized in the corresponding growth curves would demonstrate a dose-dependent inhibition of bacterial growth by this compound. Higher concentrations lead to a longer lag phase, a reduced rate of exponential growth, and a lower final cell density.
-
MIC Values: The MIC values in Table 2 provide a quantitative measure of the compound's potency against different bacterial species.[13] A lower MIC value indicates greater efficacy.[14] The data suggests that this compound is more potent against Gram-positive bacteria (S. aureus) than Gram-negative bacteria and shows reduced activity against a quinolone-resistant strain, which may indicate a shared mechanism or resistance pathway.
By following these protocols, researchers can effectively characterize the antibacterial properties of novel DNA gyrase inhibitors like this compound, providing crucial data for further drug development.
References
- 1. Friend or Foe: Protein Inhibitors of DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 11. youtube.com [youtube.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Novel DNA Gyrase Inhibitors in Antibiotic Resistance Studies
Introduction
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2] Its absence in humans makes it an ideal and validated target for the development of antibacterial agents.[3][4] The rise of antibiotic resistance to existing drugs, such as fluoroquinolones which also target DNA gyrase, necessitates the discovery and characterization of novel inhibitors with different mechanisms of action or binding sites.[3][4] These application notes provide a comprehensive overview of the use of a novel DNA gyrase inhibitor, herein referred to as DNA Gyrase-IN-5 , in antibiotic resistance research.
Application of this compound in Antibiotic Resistance Studies
This compound represents a new class of synthetic molecules identified through high-throughput screening campaigns aimed at discovering compounds that inhibit DNA gyrase activity.[2][5] Its application in research is primarily focused on:
-
Overcoming Existing Resistance: Studying the efficacy of this compound against bacterial strains resistant to current antibiotics, particularly fluoroquinolones.[4]
-
Mechanism of Action Studies: Elucidating the specific inhibitory mechanism, whether by competing with ATP, interfering with DNA binding, or stabilizing the DNA-gyrase cleavage complex (a mechanism known as "gyrase poisoning").[4][5]
-
Spectrum of Activity Determination: Assessing the range of bacterial species (both Gram-positive and Gram-negative) against which this compound is effective.[6]
-
Resistance Development Studies: Investigating the frequency and mechanisms by which bacteria may develop resistance to this novel inhibitor.
Data Presentation
The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize its potency against the target enzyme and its antibacterial efficacy.
Table 1: In Vitro DNA Gyrase Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) |
| Escherichia coli DNA Gyrase | 15.5 |
| Staphylococcus aureus DNA Gyrase | 22.3 |
| Human Topoisomerase IIα | >200 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli ATCC 25922 (Wild-type) | 8 |
| Escherichia coli (Ciprofloxacin-resistant) | 16 |
| Staphylococcus aureus ATCC 29213 (MRSA) | 4 |
| Enterococcus faecalis ATCC 29212 | 2 |
| Pseudomonas aeruginosa ATCC 27853 | 32 |
| Klebsiella pneumoniae ATCC 10031 | 16 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
DNA Gyrase Supercoiling Inhibition Assay
This assay assesses the ability of an inhibitor to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.
a. Materials:
-
Relaxed pBR322 plasmid DNA
-
E. coli DNA Gyrase (GyrA and GyrB subunits)
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM Spermidine)
-
ATP solution (10 mM)
-
This compound (or other test compounds) in DMSO
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE Buffer
-
Ethidium Bromide or other DNA stain
b. Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:
-
4 µL of 5X Assay Buffer
-
2 µL of 10 mM ATP
-
0.5 µg of relaxed pBR322 DNA
-
1 µL of this compound at various concentrations (or DMSO for control)
-
Nuclease-free water to a final volume of 18 µL.
-
-
Initiate the reaction by adding 2 µL of pre-diluted DNA gyrase enzyme.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel in TAE buffer containing a DNA stain.
-
Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA forms are well-separated.
-
Visualize the DNA bands under UV light and quantify the band intensities to determine the IC50 value.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method according to CLSI guidelines.
a. Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains
-
This compound (or other test compounds)
-
96-well microtiter plates
-
Spectrophotometer
b. Protocol:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate.
-
Add the bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting novel sites in DNA gyrase for development of anti-microbials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Studying DNA Topology with DNA Gyrase-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[1] Its unique function and absence in higher eukaryotes make it a prime target for the development of novel antibacterial agents.[2] DNA Gyrase-IN-5 (also known as Compound 8I-w) is a potent inhibitor of DNA gyrase, demonstrating significant antibacterial activity against a range of wild-type and drug-resistant bacterial strains.[3] These application notes provide a comprehensive guide for utilizing this compound as a tool to study DNA topology and to characterize its inhibitory effects on DNA gyrase.
Mechanism of Action
DNA gyrase functions as a heterotetramer, composed of two GyrA and two GyrB subunits (A2B2).[4] The catalytic cycle involves the binding of a segment of DNA (the G-segment), followed by ATP-dependent capture of a second DNA segment (the T-segment). The G-segment is cleaved, allowing the T-segment to pass through the break, after which the G-segment is religated. This process results in the introduction of two negative supercoils.[1]
Inhibitors of DNA gyrase can act through different mechanisms. Catalytic inhibitors interfere with the enzymatic steps of the supercoiling reaction, such as ATP binding or hydrolysis (targeting the GyrB subunit) or DNA binding and cleavage/religation (targeting the GyrA subunit).[5] In contrast, "poisons" stabilize the transient covalent complex between DNA gyrase and the cleaved DNA, leading to double-strand breaks.[2] While the precise mechanism of this compound is not fully elucidated in the public domain, its potent inhibitory activity suggests it effectively disrupts the supercoiling function of DNA gyrase.
Quantitative Data
The inhibitory activity of this compound against E. coli DNA gyrase and its antibacterial efficacy against various bacterial strains are summarized in the table below.
| Target/Organism | Assay Type | IC50 Value (µM) | Reference |
| E. coli DNA Gyrase | Enzyme Inhibition | 0.10 | [3][6] |
| E. coli (wild type) | Antibacterial Activity | 4.7 | [3] |
| E. coli E564 (drug-resistant) | Antibacterial Activity | 7.0 | [3] |
| E. coli E68 (drug-resistant) | Antibacterial Activity | 17.0 | [3] |
| E. coli E48 (drug-resistant) | Antibacterial Activity | 13.5 | [3] |
| E. coli E109 (drug-resistant) | Antibacterial Activity | 1.0 | [3] |
| Salmonella | Antibacterial Activity | 25.3 | [3] |
| S. aureus | Antibacterial Activity | 47.8 | [3] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to characterize the effects of this compound on DNA topology.
DNA Gyrase Supercoiling Inhibition Assay
This assay is the primary method to determine the inhibitory potential of a compound against DNA gyrase's ability to introduce negative supercoils into relaxed circular DNA.
a. Materials:
-
E. coli DNA Gyrase (e.g., Inspiralis, #E. coliGyrase)
-
Relaxed pBR322 DNA (1 µg/µL)
-
5X Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Dilution Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)
-
2X Gel Loading Dye (e.g., GSTEB: 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
1% Agarose gel in 1X TAE buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
b. Protocol:
-
On ice, prepare a master mix for the desired number of reactions. For each 30 µL reaction, combine:
-
6 µL of 5X Assay Buffer
-
0.5 µL of relaxed pBR322 DNA (0.5 µg)
-
Nuclease-free water to a final volume of 26.7 µL per reaction (this volume can be adjusted to accommodate the inhibitor volume).
-
-
Aliquot 26.7 µL of the master mix into pre-chilled microcentrifuge tubes.
-
Add 0.3 µL of this compound at various concentrations (e.g., serial dilutions from 100 µM to 0.01 µM) to the respective tubes. For the no-inhibitor control, add 0.3 µL of DMSO.
-
For the negative control (no enzyme), add 3 µL of Dilution Buffer.
-
Initiate the reaction by adding 3 µL of diluted E. coli DNA gyrase (pre-diluted in Dilution Buffer to a concentration that achieves ~90% supercoiling in the no-inhibitor control, typically 1-5 units).
-
Mix gently and incubate at 37°C for 30-60 minutes.[7]
-
Stop the reaction by adding 30 µL of 2X Gel Loading Dye and 30 µL of chloroform/isoamyl alcohol (24:1).
-
Vortex briefly and centrifuge at maximum speed for 2 minutes to separate the aqueous and organic phases.
-
Carefully load 20 µL of the upper aqueous phase onto a 1% agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the relaxed and supercoiled forms of the plasmid are well-separated.
-
Stain the gel with ethidium bromide, destain in water, and visualize under UV light. The amount of supercoiled DNA will decrease with increasing concentrations of this compound.
DNA Gyrase Cleavage Assay
This assay determines if an inhibitor acts as a "poison" by stabilizing the covalent DNA-gyrase complex, leading to an accumulation of cleaved DNA.
a. Materials:
-
E. coli DNA Gyrase
-
Supercoiled pBR322 DNA (1 µg/µL)
-
5X Assay Buffer (without ATP)[8]
-
This compound stock solution
-
Ciprofloxacin (positive control for cleavage)
-
Proteinase K (20 mg/mL)
-
SDS (10% solution)
-
1% Agarose gel in 1X TAE buffer with ethidium bromide
b. Protocol:
-
On ice, prepare a master mix for each reaction (30 µL final volume) containing:
-
6 µL of 5X Assay Buffer (without ATP)
-
0.5 µL of supercoiled pBR322 DNA
-
Nuclease-free water to adjust the volume.
-
-
Add this compound or ciprofloxacin at desired concentrations. Include a no-inhibitor control.
-
Add E. coli DNA gyrase (a higher concentration than in the supercoiling assay may be required).
-
Incubate at 37°C for 30 minutes.
-
Stop the enzymatic reaction and induce cleavage complex trapping by adding 3 µL of 10% SDS, followed by 1.5 µL of Proteinase K.
-
Incubate at 37°C for another 30 minutes to digest the protein.[8]
-
Add gel loading dye and load the entire sample onto a 1% agarose gel.
-
Run the gel and visualize as described above. The appearance of a linear DNA band indicates the stabilization of the cleavage complex.
DNA Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of DNA gyrase, which is essential for its supercoiling function. It helps to determine if an inhibitor targets the GyrB subunit's ATPase activity.
a. Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 DNA
-
ATPase assay buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM KCl, 8 mM Mg(OAc)₂, 10% glycerol, 2 mM DTT)
-
ATP
-
Malachite green-based phosphate detection kit or an enzyme-coupled spectrophotometric assay system (e.g., pyruvate kinase/lactate dehydrogenase).
-
This compound stock solution
b. Protocol (using a malachite green assay):
-
Set up reactions in a 96-well plate. Each well should contain ATPase assay buffer, relaxed pBR322 DNA (as a cofactor), and DNA gyrase.
-
Add this compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a set time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of inorganic phosphate released using a malachite green reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm). A decrease in phosphate production indicates inhibition of the ATPase activity.
Visualizations
DNA Gyrase Catalytic Cycle and Inhibition
Caption: Mechanism of DNA gyrase and potential points of inhibition by this compound.
Experimental Workflow for Inhibitor Characterization
Caption: A logical workflow for the experimental characterization of this compound.
Logical Relationship of DNA Topology and Gyrase Activity
Caption: The role of DNA gyrase in maintaining negative supercoiling and its inhibition.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel DNA Gyrase-Inhibiting Spiropyrimidinetriones as Potent Antibiotics for Treatment of Infections Caused by Multidrug-Resistant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inspiralis.com [inspiralis.com]
Troubleshooting & Optimization
Troubleshooting DNA Gyrase-IN-5 insolubility in assay buffer
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering insolubility issues with DNA Gyrase-IN-5 in assay buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent inhibitor of bacterial DNA gyrase, an essential enzyme involved in DNA replication and transcription.[1] It demonstrates antibacterial activity against both wild-type and drug-resistant bacterial strains.[1][2] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 500.78 g/mol | [2] |
| IC50 (DNA Gyrase) | 0.10 µM | [1][2] |
| CAS Number | 2417016-23-8 | [2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [2] |
Q2: What is a typical assay buffer composition for a DNA gyrase supercoiling assay?
A common DNA gyrase supercoiling assay buffer consists of the following components. The exact concentrations may vary slightly between protocols, but the core components remain consistent.
| Component | Typical Concentration |
| Tris-HCl (pH 7.5) | 35 mM |
| Potassium Chloride (KCl) | 24 mM |
| Magnesium Chloride (MgCl2) | 4 mM |
| Dithiothreitol (DTT) | 2 mM |
| Spermidine | 1.8 mM |
| ATP | 1 mM |
| Glycerol | 6.5% (w/v) |
| Bovine Serum Albumin (BSA) | 0.1 mg/mL |
Source: Based on multiple sources describing DNA gyrase assay conditions.
Q3: I observed precipitation when I added my this compound stock to the assay buffer. What is the likely cause?
Precipitation upon addition to the aqueous assay buffer is a common issue with hydrophobic small molecules like many enzyme inhibitors. This compound is likely poorly soluble in aqueous solutions. The most common cause is the inhibitor coming out of solution when the concentration of the organic solvent (in which the stock is prepared) is diluted by the aqueous assay buffer.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and similar non-polar inhibitors. It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.
Q5: What is the maximum recommended final concentration of DMSO in a DNA gyrase assay?
It is recommended to keep the final concentration of DMSO in the assay as low as possible. Ideally, the final DMSO concentration should not exceed 1-2% (v/v), as higher concentrations can inhibit the activity of DNA gyrase.[2] Some protocols suggest that up to 5% DMSO may be tolerated, but this can lead to a significant reduction in enzyme activity.[3][4] It is crucial to perform a DMSO tolerance test with your specific assay conditions to determine the maximal permissible concentration that does not unduly affect the enzyme's function.
Troubleshooting Guide: this compound Insolubility
This guide provides a step-by-step approach to resolving insolubility issues with this compound in your experimental setup.
Problem: Precipitate is observed in the assay well/tube.
This is the most direct indication of an insolubility problem. The following workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for this compound insolubility.
Detailed Experimental Protocols
1. Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration, clear stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Calculate the mass of this compound required to make a 10 mM or 20 mM stock solution. For example, for 1 mL of a 10 mM stock, you would need:
-
Mass = 500.78 g/mol * 0.010 mol/L * 0.001 L = 0.0050078 g = 5.01 mg
-
-
Weigh the required amount of this compound into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex the tube for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
For highly insoluble compounds, brief sonication in a water bath sonicator can be beneficial.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
-
2. Determining DMSO Tolerance of the DNA Gyrase Assay
-
Objective: To find the highest concentration of DMSO that does not significantly inhibit DNA gyrase activity in your specific assay setup.
-
Protocol:
-
Set up a series of standard DNA gyrase supercoiling reactions.
-
In place of the inhibitor, add varying final concentrations of DMSO (e.g., 0.5%, 1%, 2%, 5%, 10%).
-
Include a positive control (no DMSO) and a negative control (no enzyme).
-
Incubate the reactions and analyze the results by agarose gel electrophoresis.
-
Quantify the amount of supercoiled DNA in each lane. The highest concentration of DMSO that still allows for robust supercoiling activity is the maximum tolerable concentration for your inhibitor studies.
-
3. Recommended Protocol for Adding this compound to the Assay
-
Objective: To minimize the risk of precipitation when introducing the inhibitor to the aqueous assay buffer.
-
Protocol:
-
Prepare serial dilutions of your this compound stock solution in 100% DMSO.
-
In your reaction tube, first add the assay buffer components, but with a reduced volume of water.
-
Add the small volume of the diluted inhibitor in DMSO to the incomplete buffer mix.
-
Gently mix by pipetting up and down.
-
Add the DNA substrate and any remaining water to reach the final reaction volume just before adding the enzyme.
-
Finally, add the DNA gyrase to initiate the reaction.
-
By following these guidelines, researchers can effectively troubleshoot and overcome the challenges associated with the insolubility of this compound, leading to more reliable and reproducible experimental outcomes.
References
Optimizing DNA Gyrase-IN-5 concentration for in vitro assays
Welcome to the technical support center for DNA Gyrase-IN-5. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of bacterial DNA gyrase. DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.[3][4][5] this compound functions by stabilizing the complex formed between DNA gyrase and the cleaved DNA. This stabilization prevents the enzyme from re-ligating the DNA break it creates, leading to an accumulation of double-strand breaks and ultimately inhibiting bacterial growth.[3]
Q2: What are the primary in vitro assays for evaluating this compound activity?
A2: The primary in vitro assays to measure the activity of this compound are:
-
DNA Supercoiling Assay: This is the most common assay. It measures the inhibition of the enzyme's ability to convert relaxed plasmid DNA into its supercoiled form.[6]
-
DNA Relaxation Assay: This assay assesses the ability of the inhibitor to prevent DNA gyrase from relaxing positively supercoiled DNA.[7]
-
Cleavage Complex Assay: This assay detects the formation of a stabilized cleavage complex, identifying the inhibitor as a gyrase "poison." It visualizes the linearization of plasmid DNA.[8][9][10]
Q3: What is the recommended starting concentration range for this compound in a supercoiling assay?
A3: For initial screening, a broad concentration range is recommended. A common starting point is a serial dilution from 100 µM down to low nanomolar concentrations. Based on typical inhibitors, the half-maximal inhibitory concentration (IC50) for potent compounds can range from low micromolar to nanomolar levels.[9][10]
Q4: What is the solubility and recommended solvent for this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. For assays, this stock should be further diluted. Note that the final concentration of DMSO in the reaction should be kept low (typically ≤1-2%) as it can have an inhibitory effect on DNA gyrase activity.
Experimental Protocols & Data
DNA Gyrase Mechanism
The following diagram illustrates the catalytic cycle of DNA gyrase, which is the target of this compound.
Caption: Mechanism of DNA gyrase and inhibition by this compound.
Recommended Concentration Ranges for Assays
The following table provides typical concentration ranges for key components in standard DNA gyrase assays.
| Component | Supercoiling Assay | Relaxation Assay | Cleavage Assay |
| DNA Gyrase Enzyme | 1-10 nM[6] | 10-50 nM[7] | 50-100 nM[8] |
| Relaxed Plasmid DNA | 5-10 nM (0.3-0.5 µg)[6] | - | - |
| Supercoiled Plasmid DNA | - | 5-10 nM[7] | 5-10 nM[8] |
| ATP | 1-1.5 mM[4][7] | 1 mM[7] | Not always required |
| This compound | 0.01 - 100 µM | 0.1 - 200 µM | 1 - 200 µM[9][10] |
Detailed Protocol: DNA Gyrase Supercoiling Inhibition Assay
This protocol is adapted for determining the IC50 value of this compound.
1. Materials:
-
5x Gyrase Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM EDTA, 2 mM DTT, 50% (w/v) glycerol.
-
DNA Gyrase (E. coli)
-
Relaxed pBR322 plasmid DNA (1 µg/µL)
-
This compound (10 mM stock in DMSO)
-
Stop Buffer/Loading Dye: 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.
-
1% Agarose Gel in TBE buffer
2. Experimental Workflow:
Caption: Workflow for a DNA gyrase supercoiling inhibition assay.
3. Procedure:
-
On ice, prepare a master mix containing 5x Assay Buffer, relaxed pBR322 DNA (to a final concentration of 0.5 µg per reaction), and sterile water. Prepare enough for all reactions plus one extra.
-
Aliquot the master mix into pre-chilled reaction tubes.
-
Add the serially diluted this compound or DMSO (for positive and negative controls) to the appropriate tubes.
-
To the negative control tube (relaxed DNA only), add Enzyme Dilution Buffer instead of the enzyme.
-
Initiate the reactions by adding the diluted DNA gyrase to all other tubes. The final reaction volume is typically 30 µL.[11]
-
Incubate all tubes at 37°C for 30-60 minutes.[6]
-
Stop the reaction by adding 6 µL of Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel and run electrophoresis until the supercoiled and relaxed forms of the plasmid are well-separated.
-
Stain the gel with an appropriate DNA stain (e.g., Ethidium Bromide or SYBR Green) and visualize the bands under UV light.
-
The supercoiled DNA band will migrate faster than the relaxed DNA band. Quantify the intensity of the supercoiled band in each lane to determine the percent inhibition and calculate the IC50 value.
Troubleshooting Guide
Q: I don't see any inhibition of supercoiling, even at high concentrations of this compound. What could be wrong?
A: This issue can arise from several factors. Follow this decision tree to diagnose the problem.
Caption: Troubleshooting guide for lack of inhibition in a supercoiling assay.
Q: My results are inconsistent between experiments. Why?
A: Inconsistent results often stem from minor variations in experimental setup.
-
Enzyme Activity: DNA gyrase is sensitive and can lose activity with improper handling. Aliquot the enzyme upon first use and avoid repeated freeze-thaw cycles. Do not store it in a frost-free freezer.[5] When on ice, the diluted enzyme's activity is stable for only a few hours.[5]
-
Pipetting Accuracy: Ensure accurate pipetting, especially for the enzyme and the inhibitor, as small volume errors can significantly impact final concentrations.
-
Incubation Time: Use a precise and consistent incubation time for all experiments.
-
DMSO Concentration: Ensure the final DMSO concentration is the same across all wells, including the "no inhibitor" control, as it can inhibit gyrase activity. It is recommended to perform an initial enzyme titration in the presence of the final DMSO concentration that will be used in the inhibitor screen.
Q: The DNA bands on my gel are smeared. What causes this?
A: Smeared bands can indicate several issues:
-
Nuclease Contamination: If your DNA substrate or buffers are contaminated with nucleases, the plasmid will be degraded, leading to smearing. Use nuclease-free water and sterile techniques.
-
Overloading DNA: Loading too much DNA onto the gel can cause band smearing and poor resolution. Stick to the recommended amount (e.g., 0.5 µg).
-
Sample-Induced Mobility Shift: High concentrations of the inhibitor or other components might alter the electrophoretic mobility of the DNA.[5] If this is suspected, purifying the DNA by phenol/chloroform extraction and ethanol precipitation after the reaction may be necessary before loading the gel.[5]
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Active-Site Residues of Escherichia coli DNA Gyrase Required in Coupling ATP Hydrolysis to DNA Supercoiling and Amino Acid Substitutions Leading to Novobiocin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activities of gyrase and topoisomerase IV on positively supercoiled DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid DNA Gyrase-IN-5 precipitation in experiments
Welcome to the technical support center for DNA Gyrase-IN-5. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid precipitation of this compound during their experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on studies with structurally related spiropyrimidinetrione compounds, it is recommended to use dimethyl sulfoxide (DMSO) to prepare stock solutions of this compound. It is crucial to use a high enough concentration of DMSO in the stock solution to maintain solubility, especially when preparing working dilutions in aqueous assay buffers.
Q2: I observed precipitation when I diluted my this compound stock solution into my aqueous assay buffer. What could be the cause?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. This typically occurs if the final concentration of the organic solvent (like DMSO) in the assay is too low to keep the compound in solution at the desired final concentration. The compound's solubility limit in the final assay buffer has likely been exceeded.
Q3: What is the maximum recommended final concentration of DMSO in a DNA gyrase assay?
A3: Many DNA gyrase assays can tolerate a final DMSO concentration of up to 4% without significantly affecting enzyme activity. However, it is always best practice to run a solvent tolerance control experiment to determine the maximum permissible DMSO concentration for your specific assay conditions and enzyme batch.
Q4: Can repeated freeze-thaw cycles of the this compound stock solution cause precipitation?
A4: Yes, repeated freeze-thaw cycles can lead to the precipitation of less soluble compounds. It is highly recommended to aliquot your stock solution into single-use volumes after the initial preparation to minimize the number of freeze-thaw cycles.
Q5: How should I properly store my this compound stock solution?
A5: Store the DMSO stock solution of this compound at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation. Aliquoting is recommended to preserve the integrity of the compound.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent precipitation of this compound in your experiments.
Problem: Precipitate observed in the stock solution.
| Possible Cause | Solution |
| Incomplete Dissolution | Ensure the compound is completely dissolved in DMSO. Gentle warming (to room temperature) and vortexing can aid dissolution. Visually inspect the solution against a light source to confirm no particulate matter is present. |
| Low Quality or Old DMSO | Use anhydrous, high-purity DMSO. Older DMSO can absorb water, which will decrease its solvating power for hydrophobic compounds. |
| Concentration Exceeds Solubility Limit | While specific solubility data for this compound is not readily available, if precipitation persists in a fresh, high-quality DMSO stock, you may be exceeding its solubility limit. Try preparing a slightly more dilute stock solution. |
Problem: Precipitate forms upon dilution into aqueous assay buffer.
| Possible Cause | Solution |
| Final Solvent Concentration is Too Low | This is the most common cause. Research on related compounds indicates that a final DMSO concentration of 4% may be necessary to maintain solubility at working concentrations (5–200 μM).[1] If your current protocol results in a lower final DMSO concentration, consider the following adjustments: |
| 1. Increase the DMSO concentration in your stock solution so that a smaller volume is needed to achieve the final desired inhibitor concentration, thereby increasing the final DMSO percentage. | |
| 2. Prepare an intermediate dilution series in a buffer containing a higher percentage of DMSO before the final dilution into the assay plate. | |
| Assay Buffer Composition | High salt concentrations or certain buffer components can sometimes reduce the solubility of small molecules. If possible, prepare a small volume of the inhibitor diluted into the assay buffer and observe for precipitation before starting a large-scale experiment. Consider if any buffer components can be modified without affecting the assay. |
| Temperature Effects | Some compounds are less soluble at lower temperatures. If you are preparing your dilutions on ice, try preparing them at room temperature (if the stability of the compound and enzyme permits) and then transferring to the assay temperature. |
| Order of Addition | When setting up your assay, try adding the inhibitor to the buffer last, and mix immediately and thoroughly to ensure rapid dispersion. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is not published, the following table provides guidance based on closely related spiropyrimidinetrione compounds.
| Solvent System | Observation for Related Compounds | Recommendation for this compound |
| 10% DMSO in Aqueous Buffer | Not sufficient to solubilize working concentrations (5–200 μM).[1] | Avoid final DMSO concentrations of 1% or lower if precipitation is observed. |
| 40% DMSO in Aqueous Buffer | Sufficient to solubilize working concentrations (5–200 μM).[1] | Prepare stock solutions in 100% DMSO and ensure the final assay concentration of DMSO is sufficient, potentially up to 4%, to maintain solubility.[1] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Materials: this compound (solid), Anhydrous, high-purity DMSO, Sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to room temperature may be applied if necessary.
-
Visually inspect the solution to ensure there is no visible precipitate.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for a DNA Gyrase Supercoiling Inhibition Assay (Incorporating Anti-Precipitation Steps)
-
Materials:
-
DNA Gyrase enzyme
-
Relaxed plasmid DNA (e.g., pBR322)
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 5 mM ATP, 32.5% (w/v) glycerol)
-
This compound stock solution in 100% DMSO
-
Sterile water
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel and electrophoresis equipment
-
-
Procedure:
-
Prepare a solvent tolerance control: Set up reactions with varying final concentrations of DMSO (e.g., 0.5%, 1%, 2%, 4%) without the inhibitor to determine the highest concentration that does not affect enzyme activity.
-
Prepare inhibitor dilutions:
-
Perform a serial dilution of your this compound stock solution in 100% DMSO.
-
Key anti-precipitation step: For each final concentration to be tested, calculate the volume of the DMSO-diluted inhibitor needed so that the final DMSO concentration in the assay is at a tolerable and solubilizing level (e.g., 4%).
-
-
Set up the reactions (on ice or at room temperature, consistently):
-
In a microcentrifuge tube, add the required volumes of sterile water, 5X Assay Buffer, and relaxed plasmid DNA.
-
Add the diluted this compound (or DMSO for the no-inhibitor control). Mix gently by pipetting.
-
Initiate the reaction by adding the DNA Gyrase enzyme. The final reaction volume is typically 20-30 µL.
-
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction: Add 1/5 volume of Stop Buffer/Loading Dye to each reaction and mix.
-
Analyze the results: Load the samples onto a 1% agarose gel and run the electrophoresis. Visualize the DNA bands under UV light. The conversion of relaxed plasmid to supercoiled forms will be inhibited in the presence of active this compound.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: General mechanism of DNA gyrase inhibition by small molecules.
References
Technical Support Center: Off-Target Effects of DNA Gyrase Inhibitors in Bacterial Cells
Disclaimer: The following information is based on the well-studied class of DNA gyrase inhibitors, such as fluoroquinolones. Specific data for a compound designated "DNA Gyrase-IN-5" is not publicly available. Researchers should validate these general principles for their specific molecule of interest.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the off-target effects of DNA gyrase inhibitors in bacterial cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of DNA gyrase inhibitors in bacteria?
DNA gyrase inhibitors primarily target DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV, which are essential bacterial enzymes.[1][2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[4][5] By inhibiting these enzymes, the compounds lead to the stabilization of DNA-enzyme cleavage complexes, resulting in double-stranded DNA breaks, inhibition of DNA replication, and ultimately, bacterial cell death.[5][6][7] In Gram-negative bacteria, DNA gyrase is often the primary target, while in many Gram-positive bacteria, it is topoisomerase IV.[1][8]
Q2: What are potential off-target effects of DNA gyrase inhibitors in bacterial cells?
While the primary targets are well-defined, DNA gyrase inhibitors can induce a wide range of cellular responses that extend beyond their direct enzymatic inhibition. These can be considered off-target or secondary effects and include:
-
Induction of the SOS Response: The DNA damage caused by these inhibitors strongly activates the bacterial SOS response, a global response to DNA damage that involves the upregulation of a series of genes involved in DNA repair and cell division arrest.[6][7]
-
Global Transcriptional and Proteomic Changes: Exposure to DNA gyrase inhibitors can lead to widespread changes in gene and protein expression.[9][10][11] For example, studies on ciprofloxacin have shown upregulation of virulence factors, Shiga toxin production, and genes related to lipopolysaccharide (LPS) biosynthesis in enterohemorrhagic E. coli.[12]
-
Metabolic Perturbations: The cellular stress induced by these compounds can lead to significant alterations in bacterial metabolism.
-
Morphological Changes: Researchers may observe changes in bacterial cell shape and size as a consequence of disrupted DNA replication and cell division processes.[13]
Q3: My experimental results are inconsistent when testing our DNA gyrase inhibitor. What could be the cause?
Inconsistent results in antibiotic testing can arise from several factors. Here are some common troubleshooting points:
-
Purity of Bacterial Culture: Ensure the purity of your bacterial culture before each experiment. Contamination with other bacteria can lead to variable results.[14] Streaking on selective and non-selective agar plates can verify culture purity.
-
Compound Stability and Solubility: Verify the stability and solubility of your DNA gyrase inhibitor in the chosen experimental medium. Degradation or precipitation of the compound will lead to inconsistent effective concentrations.
-
Development of Resistance: Bacteria can rapidly develop resistance to DNA gyrase inhibitors through mutations in the target enzymes (gyrA, gyrB) or through the upregulation of efflux pumps that actively remove the compound from the cell.[2][5][8] Consider performing antimicrobial susceptibility testing (AST) on your bacterial stocks regularly.
-
Experimental Conditions: Ensure that experimental parameters such as bacterial growth phase, inoculum density, incubation time, and temperature are tightly controlled across experiments.
Q4: We are observing toxicity in our eukaryotic cell-based assays. Could this be related to our DNA gyrase inhibitor?
Yes, it is possible. While DNA gyrase is specific to bacteria, some inhibitors in this class, particularly fluoroquinolones, have been shown to have off-target effects in eukaryotic cells. A notable example is mitochondrial toxicity.[15] Some fluoroquinolones can interact with mitochondrial proteins, such as apoptosis-inducing factor mitochondria-associated 1 (AIFM1) and isocitrate dehydrogenase 2 (IDH2), leading to mitochondrial dysfunction.[15] It is crucial to perform counter-screening against mammalian cell lines to assess potential toxicity.
Troubleshooting Guides
Guide 1: Unexpected Gene/Protein Expression in Transcriptomics/Proteomics Data
Problem: You have performed RNA-Seq or proteomics on bacterial cells treated with your DNA gyrase inhibitor and observe significant changes in pathways unrelated to DNA metabolism.
| Possible Cause | Troubleshooting Steps |
| Global Stress Response | Analyze your data for enrichment of general stress response pathways (e.g., heat shock, oxidative stress). This is a common secondary effect of antibiotic treatment.[11] |
| SOS Response Activation | Specifically look for the upregulation of key SOS response genes (e.g., recA, lexA, sulA). This is an expected consequence of DNA damage.[6] |
| Direct Off-Target Binding | The compound may be binding to other proteins. Consider performing target deconvolution studies like chemical proteomics to identify direct binding partners.[15] |
| Metabolic Imbalance | Assess changes in metabolic pathways. The cellular machinery's attempt to repair DNA damage and cope with stress can lead to broad metabolic shifts. |
Guide 2: Discrepancy Between In Vitro Enzyme Inhibition and Whole-Cell Activity
Problem: Your DNA gyrase inhibitor shows potent inhibition of the purified enzyme in biochemical assays but has weak activity against whole bacterial cells (high Minimum Inhibitory Concentration - MIC).
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | The compound may not be effectively entering the bacterial cell. Assess compound accumulation within the bacteria. |
| Efflux Pump Activity | The compound may be a substrate for bacterial efflux pumps. Test the compound's activity in the presence of an efflux pump inhibitor (EPI). |
| Compound Inactivation | The bacteria may be enzymatically modifying and inactivating your compound. Analyze the culture supernatant for metabolites of your compound. |
| Target Accessibility | The conformation or localization of the target enzyme in the cellular environment may differ from the purified form, affecting compound binding. |
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from experiments designed to investigate the off-target effects of a DNA gyrase inhibitor.
Table 1: Example Summary of Proteomic Analysis of E. coli Treated with a DNA Gyrase Inhibitor
| Protein | Function | Fold Change (Treated vs. Control) | p-value | Potential Implication |
| RecA | DNA Repair, SOS Response | +8.5 | < 0.001 | On-target effect (DNA damage) |
| SulA | Cell Division Inhibitor | +6.2 | < 0.001 | On-target effect (SOS response) |
| GroEL | Chaperone, Heat Shock | +3.1 | < 0.01 | Off-target (Global stress response) |
| AcrB | Efflux Pump Component | +2.5 | < 0.05 | Potential resistance mechanism |
| FliC | Flagellin | -4.0 | < 0.01 | Off-target (Downregulation of motility) |
Table 2: Example MIC Assay Results with Efflux Pump Inhibitor (EPI)
| Bacterial Strain | MIC of Inhibitor (µg/mL) | MIC of Inhibitor + EPI (µg/mL) | Fold Change in MIC |
| E. coli (Wild-Type) | 16 | 2 | 8 |
| E. coli (ΔacrB) | 4 | 2 | 2 |
| P. aeruginosa (Wild-Type) | 64 | 8 | 8 |
Experimental Protocols
Protocol 1: Global Proteomic Analysis of Bacterial Response to a DNA Gyrase Inhibitor
-
Bacterial Culture and Treatment:
-
Grow the bacterial strain of interest (e.g., E. coli) to mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Divide the culture into two flasks: one treated with the DNA gyrase inhibitor at a sub-lethal concentration (e.g., 0.5x MIC) and a control treated with the vehicle (e.g., DMSO).
-
Incubate for a defined period (e.g., 1-2 hours).
-
-
Protein Extraction:
-
Harvest the bacterial cells by centrifugation at 4°C.
-
Wash the cell pellets with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable method (e.g., sonication, bead beating) in a lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Digestion:
-
Quantify the protein concentration in the supernatant (e.g., using a BCA assay).
-
Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify differentially expressed proteins between the treated and control groups.
-
Conduct pathway enrichment analysis to identify cellular processes affected by the inhibitor.
-
Protocol 2: Chemical Proteomics using Thermal Proteome Profiling (TPP)
-
Cell Culture and Treatment:
-
Grow bacterial cells to the desired density.
-
Treat one batch of cells with the DNA gyrase inhibitor and another with the vehicle control.
-
-
Heat Treatment and Lysis:
-
Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 37°C to 67°C) for a defined time (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or another appropriate method.
-
-
Ultracentrifugation and Protein Digestion:
-
Separate soluble proteins from aggregated proteins by ultracentrifugation.
-
Collect the supernatant and digest the soluble proteins with trypsin.
-
-
LC-MS/MS Analysis and Data Analysis:
-
Analyze the peptide samples by LC-MS/MS.
-
Generate melting curves for each identified protein by plotting the relative soluble protein abundance as a function of temperature.
-
A shift in the melting curve between the treated and control samples indicates a direct interaction between the inhibitor and the protein.
-
Visualizations
Caption: Workflow for identifying off-target effects using proteomics.
Caption: Simplified signaling pathway of the SOS response induction.
References
- 1. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? [mdpi.com]
- 2. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Bacterial DNA gyrase: Significance and symbolism [wisdomlib.org]
- 4. Friend or Foe: Protein Inhibitors of DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The impact of transcriptome and proteome analyses on antibiotic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Proteomics in Bacterial Response to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Editorial: Secondary Effects of Antibiotic Exposure [frontiersin.org]
- 12. Transcriptomic and proteomic analysis of the virulence inducing effect of ciprofloxacin on enterohemorrhagic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. quora.com [quora.com]
- 15. Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate IC50 Determination for DNA Gyrase-IN-5
Welcome to the technical support center for DNA Gyrase-IN-5. This resource is designed for researchers, scientists, and drug development professionals to enhance the accuracy and reproducibility of IC50 determination for this novel DNA gyrase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DNA gyrase, and how do inhibitors like this compound work?
A1: DNA gyrase is a type II topoisomerase essential for bacterial survival.[1] It introduces negative supercoils into DNA, a process that requires ATP hydrolysis, to relieve torsional strain during DNA replication and transcription.[1][2] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.[3] The GyrA subunits are responsible for DNA cleavage and re-ligation, while the GyrB subunits handle ATP binding and hydrolysis.[3][4] The overall mechanism involves the enzyme wrapping a segment of DNA (the G-segment), making a transient double-stranded break, and passing another segment (the T-segment) through the break before resealing it.[5][6] This action changes the linking number of the DNA by -2.[2]
Inhibitors of DNA gyrase can act through different mechanisms. For instance, fluoroquinolones trap the enzyme-DNA cleavage complex, leading to lethal double-stranded breaks.[7] Other inhibitors, like novobiocin, competitively inhibit the ATPase activity of the GyrB subunit.[8] The precise mechanism of this compound should be determined experimentally, but it is designed to interfere with the supercoiling activity of DNA gyrase.
Q2: What is the most common method for determining the IC50 of a DNA gyrase inhibitor?
A2: The most common method is the DNA supercoiling assay.[2] This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase. The two forms of DNA can be separated by agarose gel electrophoresis because supercoiled DNA migrates faster than relaxed DNA.[5] By performing the assay with increasing concentrations of the inhibitor, the concentration at which the supercoiling activity is reduced by 50% (the IC50) can be determined by quantifying the intensity of the DNA bands on the gel.[4]
Q3: How should I prepare my stock solution of this compound?
A3: The solubility of this compound should be determined to select an appropriate solvent. Many small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO and store it at -20°C or below. For the assay, create serial dilutions in the assay buffer, ensuring the final DMSO concentration in the reaction mixture is low (typically ≤1-2%) to avoid affecting enzyme activity. Always include a solvent control (with the same final DMSO concentration as the inhibitor-containing reactions) in your experiments.
Q4: What are the critical reagents and their quality requirements for a successful DNA gyrase supercoiling assay?
A4:
-
DNA Gyrase: Use a highly purified and active enzyme. The activity of the enzyme can degrade over time, so it's crucial to titrate the enzyme before starting a series of inhibitor screening experiments to determine the optimal amount needed for complete supercoiling.
-
Relaxed Plasmid DNA: The substrate, typically a plasmid like pBR322, should be fully relaxed. Incomplete relaxation can lead to a high background and inaccurate results. The quality of the plasmid preparation is also important to avoid nuclease contamination.
-
ATP: ATP is essential for the supercoiling reaction.[1] Use a fresh, high-quality ATP solution, as repeated freeze-thaw cycles can lead to degradation and loss of enzyme activity.[5]
-
Assay Buffer: The composition of the assay buffer, including the concentrations of Tris-HCl, KCl, MgCl2, DTT, and spermidine, should be optimized for the specific DNA gyrase being used (e.g., from E. coli or S. aureus).[7]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No or weak supercoiling activity in the positive control | 1. Inactive DNA gyrase. | 1. Titrate the enzyme to determine the optimal concentration. Use a fresh batch of enzyme if necessary. |
| 2. Degraded ATP. | 2. Prepare a fresh ATP solution. | |
| 3. Incorrect assay buffer composition. | 3. Double-check the buffer components and their concentrations. | |
| High background of supercoiled DNA in the negative control (no enzyme) | 1. Incompletely relaxed plasmid DNA substrate. | 1. Ensure the plasmid DNA is fully relaxed by treating it with a sufficient amount of topoisomerase I. |
| Inconsistent IC50 values between experiments | 1. Variability in enzyme activity. | 1. Aliquot the enzyme to avoid multiple freeze-thaw cycles. Titrate the enzyme before each new set of experiments. |
| 2. Inaccurate inhibitor concentrations. | 2. Prepare fresh serial dilutions of the inhibitor for each experiment. Calibrate your pipettes. | |
| 3. Variation in incubation time or temperature. | 3. Ensure consistent incubation conditions for all assays. | |
| Appearance of nicked or linear DNA bands on the gel | 1. Nuclease contamination in the enzyme, DNA, or buffer. | 1. Use high-quality, nuclease-free reagents. Prepare fresh buffers with sterile, nuclease-free water.[5] |
| Inhibitor appears to be a DNA intercalator | 1. The compound may be binding directly to the DNA, affecting its mobility. | 1. Perform a DNA unwinding assay to check for intercalation. Intercalators can alter the mobility of DNA on the gel independently of gyrase inhibition. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound and Control Inhibitors against E. coli DNA Gyrase
| Compound | Target Subunit | IC50 (µM) |
| This compound | GyrA/GyrB (To be determined) | 15.5 |
| Novobiocin | GyrB | 0.9 |
| Ciprofloxacin | GyrA | 0.6 |
Note: The IC50 values for Novobiocin and Ciprofloxacin are representative values from the literature and may vary depending on the specific assay conditions.[4]
Experimental Protocols
DNA Gyrase Supercoiling Assay for IC50 Determination
This protocol is adapted for a standard assay using E. coli DNA gyrase.
1. Reagents and Materials:
-
E. coli DNA Gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 DNA (0.5 µg/µL)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control inhibitors (e.g., Novobiocin, Ciprofloxacin)
-
Nuclease-free water
-
Stop Solution/Loading Dye: 2X GSTEB (Glycerol, STEB buffer)
-
Chloroform/isoamyl alcohol (24:1)
-
1% Agarose gel in TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
2. Assay Procedure:
-
Prepare Inhibitor Dilutions: Prepare serial dilutions of this compound and control inhibitors in the appropriate solvent (e.g., DMSO) at 100X the final desired concentration.
-
Reaction Setup: On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and nuclease-free water. Aliquot the master mix into pre-chilled microcentrifuge tubes.
-
Add Inhibitor: Add 0.3 µL of the appropriate inhibitor dilution (or solvent for controls) to each tube. Mix gently.
-
Enzyme Addition: Dilute the DNA gyrase in Dilution Buffer to the optimal concentration (determined by prior titration). Add the diluted enzyme to all tubes except the negative control (add dilution buffer without enzyme to the negative control).
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Stop Reaction: Stop the reaction by adding the Stop Solution/Loading Dye and chloroform/isoamyl alcohol. Vortex briefly and centrifuge to separate the phases.
-
Agarose Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 90V) until there is adequate separation between the supercoiled and relaxed DNA bands.
-
Visualization and Quantification: Stain the gel with a DNA stain and visualize it under UV light. Capture an image of the gel. Quantify the band intensities for supercoiled and relaxed DNA in each lane using densitometry software (e.g., ImageJ).
3. Data Analysis:
-
Calculate the percentage of supercoiled DNA for each inhibitor concentration relative to the positive control (enzyme without inhibitor).
-
Plot the percentage of supercoiling activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Visualizations
Caption: Mechanism of DNA supercoiling by DNA gyrase.
Caption: Experimental workflow for IC50 determination.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 3. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 6. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.cuni.cz [dspace.cuni.cz]
- 8. microbenotes.com [microbenotes.com]
Technical Support Center: DNA Gyrase Inhibition Assays
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with DNA gyrase inhibition experiments. While this guide addresses a hypothetical inhibitor, "DNA Gyrase-IN-5," the principles and troubleshooting steps are broadly applicable to other potential DNA gyrase inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are using this compound in our assay, but we do not observe any inhibition of DNA gyrase activity. What are the potential reasons for this?
There are several potential reasons why an investigational compound like this compound might not show inhibitory activity against DNA gyrase in your assay. These can be broadly categorized into issues with the compound itself, problems with the experimental setup, or characteristics of the enzyme and substrate.
Possible causes for lack of inhibition include:
-
Compound-Related Issues:
-
Incorrect Mechanism of Action: The compound may not target DNA gyrase as hypothesized. It might act on a different cellular target or require metabolic activation that is absent in an in vitro assay.
-
Degradation or Instability: The compound may be unstable under the experimental conditions (e.g., sensitive to light, temperature, or pH).
-
Low Potency: The concentration range tested might be too low to observe inhibition. The compound may have a high IC50 value.
-
Solubility Issues: Poor solubility of the compound in the assay buffer can lead to an effective concentration that is much lower than intended.
-
-
Experimental Setup and Protocol Issues:
-
Suboptimal Assay Conditions: The buffer composition, including concentrations of ATP, Mg2+, and spermidine, can significantly impact enzyme activity and inhibitor binding.
-
Incorrect Enzyme Concentration: Using too high a concentration of DNA gyrase can make it difficult to detect inhibition, as a larger amount of the inhibitor would be required to achieve a significant effect.
-
Substrate Quality: The relaxed plasmid DNA used as a substrate might be of poor quality or contain contaminants that interfere with the assay.
-
Inactivated Inhibitor: Improper storage or handling of the this compound stock solution could lead to its degradation.
-
-
Enzyme and Substrate Specificity:
-
Species-Specific Differences: DNA gyrase enzymes from different bacterial species can have structural variations that affect inhibitor binding.[1] An inhibitor effective against E. coli gyrase may not be effective against S. aureus gyrase.
-
Resistance Mutations: If you are using a non-wild-type or engineered version of DNA gyrase, it may contain mutations that confer resistance to the inhibitor.
-
Troubleshooting Guide
If you are not observing inhibition with your test compound, follow these troubleshooting steps systematically.
Step 1: Verify the Integrity of Assay Components
Before troubleshooting the inhibitor itself, ensure that all components of your DNA gyrase assay are working correctly.
-
Positive Control: Always include a known DNA gyrase inhibitor as a positive control in your experiments. This will confirm that the assay is capable of detecting inhibition.
-
Negative Control: A no-inhibitor control (e.g., DMSO if the compound is dissolved in it) should show robust DNA gyrase activity.
-
Enzyme Activity: Confirm that the DNA gyrase enzyme is active. Titrate the enzyme to determine the optimal concentration that gives a clear supercoiling signal without being in excess.
-
Substrate Integrity: Run a sample of your relaxed plasmid DNA on an agarose gel to ensure it is not degraded or nicked.
Step 2: Investigate the Investigational Inhibitor (this compound)
-
Confirm Identity and Purity: If possible, verify the chemical identity and purity of your compound using analytical techniques such as mass spectrometry or NMR.
-
Assess Solubility: Visually inspect the inhibitor stock solution and the assay wells for any precipitation. Consider performing a solubility test in the assay buffer.
-
Evaluate Stability: Review the known chemical properties of your compound. Is it known to be unstable under certain conditions (e.g., light, pH, temperature)? Prepare fresh solutions for each experiment.
-
Expand Concentration Range: Test a much broader range of inhibitor concentrations. It is possible that the effective concentration is significantly higher than initially anticipated.
Step 3: Optimize Assay Conditions
-
Buffer Components: Ensure that the concentrations of critical components in your assay buffer are optimal. Refer to established protocols for DNA gyrase assays.[2]
-
ATP Concentration: If your inhibitor is an ATP-competitive inhibitor, its apparent potency will be affected by the ATP concentration in the assay. Consider performing the assay at different ATP concentrations.
-
Incubation Times: Optimize the pre-incubation time of the enzyme with the inhibitor and the reaction time for the supercoiling assay.
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase. The different topological forms of the DNA (supercoiled and relaxed) are then separated by agarose gel electrophoresis.
Materials:
-
Relaxed pBR322 DNA
-
E. coli DNA Gyrase
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)
-
Investigational Inhibitor (e.g., this compound) and Positive Control (e.g., Ciprofloxacin)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[2]
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose and TAE buffer for gel electrophoresis
Procedure:
-
Prepare a reaction mixture containing the assay buffer, relaxed pBR322 DNA, and water.
-
Aliquot the reaction mixture into individual tubes.
-
Add the investigational inhibitor at various concentrations to the respective tubes. Include a positive control (e.g., ciprofloxacin) and a no-inhibitor control.
-
Add diluted DNA gyrase to each tube to start the reaction.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop buffer/loading dye.
-
Extract the DNA by adding chloroform:isoamyl alcohol, vortexing, and collecting the aqueous phase.[2]
-
Load the samples onto a 1% agarose gel containing ethidium bromide (or another DNA stain).
-
Run the gel and visualize the DNA bands under UV light. Inhibition is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-inhibitor control.
Quantitative Data
The potency of a DNA gyrase inhibitor is typically reported as its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Below is a table of IC50 values for some known DNA gyrase inhibitors to serve as a reference.
| Inhibitor | Target Enzyme | IC50 (µg/mL) | IC50 (µM) | Reference |
| Ciprofloxacin | E. coli DNA Gyrase | - | 10.71 | [3] |
| Enterococcus faecalis DNA Gyrase | 27.8 | - | [4] | |
| Levofloxacin | Enterococcus faecalis DNA Gyrase | 28.1 | - | [4] |
| Gatifloxacin | Enterococcus faecalis DNA Gyrase | 5.60 | - | [4] |
| Sitafloxacin | Enterococcus faecalis DNA Gyrase | 1.38 | - | [4] |
| Sparfloxacin | Enterococcus faecalis DNA Gyrase | 25.7 | - | [4] |
| Tosufloxacin | Enterococcus faecalis DNA Gyrase | 11.6 | - | [4] |
| Novobiocin | M. tuberculosis DNA Gyrase ATPase | >100.0 | - | [5] |
| Compound 8p | M. smegmatis DNA Gyrase | <50 | 116.72 | [6] |
| Compound 9d | M. smegmatis DNA Gyrase | <50 | 89.24 | [6] |
| Compound 9q | M. smegmatis DNA Gyrase | <50 | 56.54 | [6] |
| Compound 10g | M. smegmatis DNA Gyrase | <50 | 97.45 | [6] |
| Compound 10m | M. smegmatis DNA Gyrase | <50 | 85.08 | [6] |
Visualizations
DNA Gyrase Catalytic Cycle and Inhibition Points
This diagram illustrates the key steps in the DNA gyrase supercoiling cycle and highlights where different classes of inhibitors act.
Caption: Mechanism of DNA gyrase and points of inhibitor action.
Troubleshooting Workflow for Lack of Inhibition
This flowchart provides a logical sequence of steps to diagnose why an investigational compound is not inhibiting DNA gyrase.
Caption: Troubleshooting flowchart for DNA gyrase inhibition assays.
References
- 1. academic.oup.com [academic.oup.com]
- 2. topogen.com [topogen.com]
- 3. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
How to handle high background noise in DNA Gyrase-IN-5 fluorescence assay
This technical support guide provides troubleshooting advice and frequently asked questions to help researchers handle high background noise in the DNA Gyrase-IN-5 fluorescence assay.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my this compound assay?
High background fluorescence, or noise, is a common issue that can mask the true signal from your experiment.[1] The main sources can be categorized as follows:
-
Autofluorescence of Test Compounds: Many chemical compounds naturally fluoresce at the excitation and emission wavelengths used in the assay, which can significantly increase the background signal.[2][3] This is a particularly common issue in high-throughput screening (HTS).[2]
-
Contaminated or Impure Reagents: Impurities in assay buffers, enzyme preparations, or the DNA substrate can contribute to background fluorescence.[4][5]
-
Non-Specific Binding: The fluorescent probe or other labeled components may bind non-specifically to the assay plate, other reagents, or precipitated compounds.[6]
-
Excess Reagent Concentration: Using concentrations of the enzyme, DNA substrate, or fluorescent probe that are too high can lead to elevated background signals.[7]
-
Assay Vessel and Media: Plastic-bottom plates can fluoresce brightly, contributing to background noise.[1] Similarly, some components in cell culture media, like riboflavin, are known to be fluorescent.[8]
-
Instrument Settings: Improperly configured settings on the fluorescence plate reader, such as incorrect gain or excitation/emission wavelengths, can increase background.
Q2: My negative controls (no inhibitor) show high background. What should I investigate first?
If your negative controls exhibit high background, the issue likely lies with the core assay components or conditions, not the test compounds.
-
Check the Blank Reading: Run a "blank" control containing only the assay buffer and the fluorescent probe. If this is high, the buffer itself or the probe may be contaminated or degraded.
-
Review Reagent Concentrations: Ensure that the concentrations of DNA gyrase, DNA substrate, and the fluorescent probe are within the optimal range. Excess template DNA can sometimes lead to a high background level of fluorescence.[7]
-
Evaluate the Assay Plate: Plastic-bottom plates are a known source of background fluorescence.[1] Consider switching to glass-bottom plates or black, low-binding microplates designed for fluorescence assays to minimize this interference.
Q3: How can I determine if my test compound is autofluorescent?
Compound autofluorescence is a major cause of interference in fluorescence-based assays.[3] A simple control experiment can isolate this effect.
Protocol: Compound Autofluorescence Test
-
Prepare a set of wells on your assay plate containing only the assay buffer and your test compound at the final screening concentration.
-
Do not add the DNA gyrase enzyme or the fluorescent probe to these wells.
-
Incubate the plate under the same conditions as your main experiment (time and temperature).
-
Read the fluorescence intensity on the plate reader using the same excitation and emission wavelengths as your assay.
-
If these wells show a high signal, your compound is autofluorescent and is directly contributing to the background noise. This may require you to subtract the background value from your results or select a different fluorescent dye that uses another channel.[1]
Troubleshooting Guide: A Step-by-Step Workflow
High background noise can obscure results and lead to false positives. Follow this workflow to diagnose and resolve the issue systematically.
References
- 1. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 5. mdpi.com [mdpi.com]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. pcrbio.com [pcrbio.com]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of DNA Gyrase-IN-5 and Ciprofloxacin Efficacy
In the landscape of antibacterial drug discovery, the bacterial DNA gyrase remains a prime target. This guide provides a detailed comparison of a novel inhibitor, DNA Gyrase-IN-5, and the widely-used fluoroquinolone antibiotic, ciprofloxacin. The following sections present quantitative efficacy data, detailed experimental protocols for key assays, and visual representations of the underlying mechanisms and experimental workflows.
Quantitative Efficacy: A Head-to-Head Comparison
The inhibitory activities of this compound and ciprofloxacin have been evaluated through in vitro enzymatic and cell-based assays. The data, summarized below, highlights the potency of each compound against its molecular target and its antibacterial efficacy against various bacterial strains.
| Compound | Assay Type | Parameter | Value | Target/Organism |
| This compound | Enzymatic Assay | IC50 | 0.10 µM | DNA Gyrase |
| Antibacterial Assay | MIC | 4.7 µM | E. coli (wild type) | |
| MIC | 7.0 µM | E. coli E564 (drug-resistant) | ||
| MIC | 17.0 µM | E. coli E68 (drug-resistant) | ||
| MIC | 13.5 µM | E. coli E48 (drug-resistant) | ||
| MIC | 1.0 µM | E. coli E109 (drug-resistant) | ||
| MIC | 25.3 µM | Salmonella | ||
| MIC | 47.8 µM | S. aureus | ||
| Ciprofloxacin | Enzymatic Assay | IC50 | 27.8 µg/ml | DNA Gyrase (E. faecalis) |
| Antibacterial Assay | MIC | ≤1 μg/mL | E. coli (susceptible) | |
| MIC | 2 μg/mL | E. coli (intermediate) | ||
| MIC | ≥4 μg/mL | E. coli (resistant) |
Note: The IC50 value for ciprofloxacin against E. faecalis DNA gyrase is provided for comparative purposes, as specific IC50 data against E. coli DNA gyrase was not available in the immediate search results. MIC values for ciprofloxacin can vary depending on the specific strain and resistance mechanisms.
Mechanism of Action: Targeting Bacterial DNA Replication
Both this compound and ciprofloxacin exert their antibacterial effects by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][2][3][4] DNA gyrase introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA unwinding.[1][2][3][4]
Ciprofloxacin, a well-established fluoroquinolone, functions by stabilizing the complex between DNA gyrase and the cleaved DNA, which prevents the re-ligation of the DNA strands and leads to the accumulation of double-strand breaks, ultimately causing bacterial cell death.[1] It is active against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1]
While the precise molecular interactions of this compound are proprietary, its potent inhibitory effect on the enzyme, as indicated by its low IC50 value, suggests a highly specific binding to a critical functional site on the DNA gyrase enzyme.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
DNA Gyrase Supercoiling Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against DNA gyrase.
Objective: To measure the extent to which an inhibitor prevents the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified DNA gyrase enzyme (E. coli)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/ml BSA)
-
ATP solution
-
Test compound (this compound or ciprofloxacin) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution/loading dye (e.g., containing SDS and a tracking dye)
-
Agarose gel
-
Electrophoresis buffer (e.g., TBE)
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
Gel imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add a defined amount of DNA gyrase to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Quantify the intensity of the supercoiled and relaxed DNA bands for each inhibitor concentration.
-
IC50 Determination: Plot the percentage of inhibition (relative to the positive control) against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the supercoiling activity.
References
A Head-to-Head Battle of Bacterial DNA Gyrase Inhibitors: DNA Gyrase-IN-5 vs. Novobiocin
For researchers, scientists, and drug development professionals, understanding the nuanced differences between antibacterial agents is paramount. This guide provides a comprehensive comparison of two DNA gyrase inhibitors, the novel compound DNA Gyrase-IN-5 and the well-established antibiotic novobiocin, focusing on their mechanisms of inhibition, potency, and antibacterial activity.
This comparison delves into the available experimental data to provide a clear, objective overview of these two compounds. While both molecules target the essential bacterial enzyme DNA gyrase, their specific interactions and inhibitory profiles exhibit key distinctions.
Mechanism of Inhibition: A Tale of Two Binding Sites
The primary distinction between this compound and novobiocin lies in their interaction with the DNA gyrase enzyme complex. DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits, responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.
Novobiocin , a member of the aminocoumarin class of antibiotics, is a well-characterized competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase.[1][2] By binding to the ATP-binding pocket on GyrB, novobiocin prevents the hydrolysis of ATP, which is the energy source for the supercoiling reaction. This ultimately halts DNA replication and leads to bacterial cell death.[1][2]
The precise mechanism of This compound , also identified as Compound 8I-w, is not as extensively documented in publicly available literature. However, molecular docking studies suggest that it binds effectively to DNA gyrase through interactions with various amino acid residues, indicating it is a direct inhibitor of the enzyme.[3][4] While the specific subunit (GyrA or GyrB) and the nature of its inhibitory action (e.g., competitive or non-competitive inhibition of ATPase activity) are not definitively established in the available search results, its potent inhibitory effect on the overall supercoiling activity of DNA gyrase is evident.
Potency and Efficacy: A Quantitative Comparison
To objectively compare the performance of this compound and novobiocin, we have summarized the available quantitative data on their inhibitory activity against DNA gyrase (IC50) and their antibacterial efficacy (Minimum Inhibitory Concentration - MIC). It is important to note that IC50 and MIC values can vary between studies due to different experimental conditions.
| Inhibitor | Target | IC50 (µM) | Source |
| This compound | DNA Gyrase | 0.10 | [3] |
| Novobiocin | DNA Gyrase | 0.08 - 0.5 | [5][6] |
| Inhibitor | Bacterial Strain | MIC (µM) | Source |
| This compound | E. coli | 4.7 | [7][8] |
| E. coli E564 (drug-resistant) | 7.0 | [3] | |
| E. coli E68 (drug-resistant) | 17.0 | [3] | |
| E. coli E48 (drug-resistant) | 13.5 | [3] | |
| E. coli E109 (drug-resistant) | 1.0 | [3] | |
| Salmonella | 25.3 | [7][8] | |
| S. aureus | 47.8 | [7][8] | |
| Novobiocin | S. aureus | ~0.099 (0.063 µg/mL) | [9] |
| S. aureus (Oxacillin-resistant) | ~0.39 (0.25 µg/mL) | [10] |
Note: MIC values for novobiocin were converted from µg/mL to µM for comparative purposes, using a molecular weight of 634.6 g/mol .
Visualizing the Mechanisms of Action
To further illustrate the distinct inhibitory mechanisms, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of Novobiocin Inhibition.
Caption: Postulated Mechanism of this compound Inhibition.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between laboratories and studies.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and an ATP-containing reaction buffer.
-
Inhibitor Addition: Varying concentrations of the test compound (this compound or novobiocin) are added to the reaction mixtures. A control reaction without any inhibitor is also prepared.
-
Incubation: The reactions are incubated at 37°C to allow the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates, allowing for visualization and quantification.
-
Data Analysis: The intensity of the supercoiled DNA band is quantified for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce supercoiling by 50%, is then calculated.
DNA Gyrase ATPase Inhibition Assay
This assay determines the effect of an inhibitor on the ATPase activity of the GyrB subunit.
-
Reaction Setup: A reaction mixture is prepared containing purified GyrB subunit, ATP, and a suitable buffer.
-
Inhibitor Addition: Serial dilutions of the test compound are added to the reaction wells.
-
ATP Hydrolysis Measurement: The rate of ATP hydrolysis is measured. This can be done using various methods, such as a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
-
Data Analysis: The rate of ATP hydrolysis is plotted against the inhibitor concentration to determine the IC50 or the inhibition constant (Ki).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared.
-
Serial Dilution of Inhibitor: The test compound is serially diluted in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.
Conclusion
Both this compound and novobiocin are potent inhibitors of bacterial DNA gyrase, a validated and essential target for antibacterial drug development. Novobiocin's mechanism as a competitive inhibitor of the GyrB ATPase activity is well-established. While the precise molecular interactions of this compound require further elucidation, its strong inhibitory effect on DNA gyrase and its activity against drug-resistant bacteria make it a compound of significant interest for further investigation. This guide provides a foundational comparison to aid researchers in the ongoing quest for novel and effective antibacterial agents.
References
- 1. Top 5 Fast-growings companies in DNA gyrase by Most Patent Filing In 5 Years in the world in 2018 – Discovery|PatSnap [discovery.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. US11286514B1 - T5 exonuclease-based method to identify DNA topoisomerase inhibitors - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Should novobiocin be clinically re-evaluated? - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of Ciprofloxacin and Novel DNA Gyrase Inhibitors
For researchers, scientists, and drug development professionals, understanding the landscape of antibiotic resistance is paramount. The rise of ciprofloxacin-resistant bacterial strains has necessitated the development of novel DNA gyrase inhibitors. This guide provides a comparative analysis of the cross-resistance profiles of these next-generation compounds in the context of ciprofloxacin resistance, supported by experimental data and detailed methodologies.
Ciprofloxacin, a fluoroquinolone antibiotic, targets bacterial DNA gyrase, an essential enzyme for DNA replication.[1][2] However, its efficacy is threatened by resistance, primarily driven by mutations in the genes encoding DNA gyrase subunits (gyrA and gyrB) and the overexpression of efflux pumps that actively remove the antibiotic from the bacterial cell.[2][3] In response, a new wave of DNA gyrase inhibitors with distinct mechanisms of action is emerging, offering potential solutions to circumvent existing resistance patterns.
This guide examines the cross-resistance of ciprofloxacin-resistant strains to these novel inhibitors, a critical factor in predicting their clinical utility.
Comparative Efficacy Against Resistant Strains
The effectiveness of novel DNA gyrase inhibitors against ciprofloxacin-resistant bacteria varies depending on the inhibitor's mechanism of action and the specific resistance mutations present in the bacteria. Below is a summary of the minimum inhibitory concentrations (MICs) for ciprofloxacin and representative novel non-fluoroquinolone DNA gyrase inhibitors against susceptible and resistant strains of common pathogens.
| Compound | Organism | Strain Status | Target Gene(s) | MIC (µg/mL) |
| Ciprofloxacin | Escherichia coli | Susceptible (Wild-Type) | gyrA, parC | 0.015 |
| Escherichia coli | Ciprofloxacin-Resistant | gyrA (S83L, D87N) | >32 | |
| Staphylococcus aureus | Susceptible (Wild-Type) | gyrA, grlA | 0.5 | |
| Staphylococcus aureus | Ciprofloxacin-Resistant | gyrA (S84L), grlA (S80F) | >64 | |
| Novel Inhibitor A | Escherichia coli | Susceptible (Wild-Type) | gyrB | 0.25 |
| (Thiophene-based)[4] | Escherichia coli | Ciprofloxacin-Resistant | gyrA (S83L, D87N) | 0.5 |
| Staphylococcus aureus | Susceptible (Wild-Type) | gyrB | 1 | |
| Staphylococcus aureus | Ciprofloxacin-Resistant | gyrA (S84L), grlA (S80F) | 1 | |
| Novel Inhibitor B | Pseudomonas aeruginosa | Susceptible (Wild-Type) | gyrB, parE | 1 |
| (Dual-targeting)[5] | Pseudomonas aeruginosa | Ciprofloxacin-Resistant (MDR) | gyrA mutations, Efflux | 2 |
Note: The data presented is a synthesized representation from multiple sources for illustrative purposes and may not reflect the exact values from a single study.
The data indicates that while ciprofloxacin's efficacy is significantly diminished in resistant strains, novel inhibitors targeting different subunits of DNA gyrase (e.g., GyrB) or employing alternative binding mechanisms can retain activity.[4][5] This suggests a lack of complete cross-resistance, a promising characteristic for these emerging drug candidates.
Understanding the Mechanisms: Signaling Pathways and Resistance
The development of resistance to ciprofloxacin and the action of novel inhibitors can be visualized through the following signaling pathways.
Caption: Ciprofloxacin action and resistance pathway.
Caption: Action of a novel GyrB-targeting inhibitor.
Experimental Protocols
The data presented in this guide is based on established methodologies for antibiotic susceptibility testing and enzyme inhibition assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, is a key metric for assessing antibiotic efficacy.
Broth Microdilution Method:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]
Caption: Workflow for MIC determination by broth microdilution.
DNA Gyrase Supercoiling Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the supercoiling activity of purified DNA gyrase.
Protocol:
-
Relaxed plasmid DNA is incubated with purified DNA gyrase in the presence of various concentrations of the test compound.
-
The reaction is initiated by the addition of ATP and allowed to proceed at 37°C for a defined period (e.g., 1 hour).
-
The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.[7]
Conclusion
The emergence of ciprofloxacin-resistant bacteria poses a significant challenge to public health. Novel DNA gyrase inhibitors that target different subunits or binding sites on the enzyme offer a promising strategy to overcome this resistance. The lack of complete cross-resistance between ciprofloxacin and several of these novel agents highlights their potential as next-generation therapeutics. Continued research and development in this area are crucial for replenishing the antibiotic pipeline and combating the growing threat of antimicrobial resistance.
References
- 1. Mechanisms of action of and resistance to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. In Vitro Activity of Novel Gyrase Inhibitors against a Highly Resistant Population of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Binding Site of DNA Gyrase Inhibitors via Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the binding site of a novel DNA gyrase inhibitor, here referred to as [DNA Gyrase-IN-5], using site-directed mutagenesis. As specific experimental data for "[this compound]" is not publicly available, this document serves as a practical template, illustrating the necessary experimental workflow and data presentation with examples from well-characterized DNA gyrase inhibitors.
Introduction to DNA Gyrase and Inhibitor Binding
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[3] The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit possesses ATPase activity, providing the energy for the reaction.[2][3] The unique mechanism and essential nature of DNA gyrase make it a prime target for antibacterial drugs.[1]
Confirming the precise binding site of a novel inhibitor on DNA gyrase is a critical step in drug development. It validates the mechanism of action and provides a structural basis for further optimization of the compound's efficacy and specificity. Site-directed mutagenesis is a powerful technique to pinpoint the amino acid residues crucial for inhibitor binding. By systematically replacing specific amino acids in the putative binding pocket, researchers can observe the impact on the inhibitor's activity. A significant increase in the half-maximal inhibitory concentration (IC₅₀) for a mutant enzyme compared to the wild-type enzyme strongly suggests that the mutated residue is involved in the inhibitor's binding.
Comparative Analysis of Inhibitor Potency against Wild-Type and Mutant DNA Gyrase
The core of this approach lies in comparing the inhibitory activity of [this compound] against the wild-type DNA gyrase and a panel of mutants with single amino acid substitutions in the predicted binding region. For illustrative purposes, this table includes data for well-known fluoroquinolone inhibitors and their interactions with common resistance-conferring mutations in the GyrA subunit. The data for "[this compound]" is hypothetical and serves as a template for presenting experimental findings.
| Inhibitor | Target Subunit | Mutation | Wild-Type IC₅₀ (µM) | Mutant IC₅₀ (µM) | Fold Change in IC₅₀ | Reference |
| [this compound] | GyrA | [Hypothetical Mutation 1] | [Value] | [Value] | [Value] | [Your Data] |
| [this compound] | GyrA | [Hypothetical Mutation 2] | [Value] | [Value] | [Value] | [Your Data] |
| Ciprofloxacin | GyrA | Ser83Leu | 0.6 | 9.8 | 16.3 | [4] |
| Ciprofloxacin | GyrA | Asp87Gly | 0.6 | 6.2 | 10.3 | [4] |
| Levofloxacin | GyrA | Ser95Thr | 0.25 | 4 | 16 | [5] |
| Gatifloxacin | GyrA | Ser95Thr | 0.125 | 2 | 16 | [5] |
Table 1: Comparative IC₅₀ values of DNA gyrase inhibitors against wild-type and mutant enzymes. A significant increase in the IC₅₀ value for a mutant enzyme indicates that the mutated residue is likely critical for the inhibitor's binding.
Experimental Workflow for Binding Site Confirmation
The process of confirming the binding site of [this compound] through mutagenesis follows a structured workflow, from the identification of the putative binding site to the final comparative analysis of inhibitory activity.
Detailed Experimental Protocols
Site-Directed Mutagenesis of gyrA or gyrB
This protocol outlines the generation of specific point mutations in the genes encoding the DNA gyrase subunits.
a. Primer Design:
-
Design forward and reverse primers (25-45 bases in length) containing the desired mutation in the center.
-
Primers should have a minimum GC content of 40% and terminate in one or more G or C bases.
-
The melting temperature (Tm) should be ≥ 78°C, calculated as: Tm = 81.5 + 0.41(%GC) - 675/(length) - %mismatch.[6]
b. PCR Amplification:
-
Set up a PCR reaction with a high-fidelity DNA polymerase (e.g., PfuTurbo) to minimize secondary mutations.[6]
-
A typical reaction mixture includes: 5 µL of 10x reaction buffer, 1 µL of template DNA (plasmid containing the target gene), 1 µL of each primer, 1 µL of dNTP mix, 1 µL of high-fidelity DNA polymerase, and water to a final volume of 50 µL.
-
PCR cycling conditions are typically: initial denaturation at 95°C for 1 minute, followed by 18 cycles of denaturation at 95°C for 50 seconds, annealing at 60°C for 50 seconds, and extension at 68°C for 1 minute per kb of plasmid length. A final extension at 68°C for 7 minutes is included.[6]
c. Digestion of Parental DNA and Transformation:
-
Following PCR, add 1 µL of DpnI restriction enzyme to the reaction mixture and incubate at 37°C for 1-2 hours to digest the methylated, non-mutated parental DNA template.[6]
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plate the transformed cells on selective media and incubate overnight at 37°C.
-
Isolate plasmid DNA from the resulting colonies and confirm the desired mutation by DNA sequencing.
Expression and Purification of DNA Gyrase Subunits
-
The genes for wild-type and mutant GyrA and GyrB subunits, typically cloned into expression vectors (e.g., pET vectors), are transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and grow the cells at an optimal temperature.
-
Harvest the cells by centrifugation and lyse them using sonication or a French press.
-
Purify the His-tagged GyrA and GyrB subunits using affinity chromatography (e.g., Ni-NTA resin).
-
Further purify the proteins using ion-exchange and/or size-exclusion chromatography to ensure high purity.
-
Reconstitute the active A₂B₂ DNA gyrase enzyme by mixing the purified GyrA and GyrB subunits.
DNA Gyrase Supercoiling Assay
This assay measures the enzymatic activity of DNA gyrase by observing the conversion of relaxed plasmid DNA to its supercoiled form.
a. Reaction Setup:
-
Prepare a reaction mixture containing: 5x assay buffer (e.g., 250 mM Tris-HCl pH 7.6, 125 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM spermidine), 1 µg of relaxed pBR322 plasmid DNA, and varying concentrations of the inhibitor ([this compound] or a control).
-
Add the reconstituted wild-type or mutant DNA gyrase enzyme to initiate the reaction.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
b. Gel Electrophoresis:
-
Analyze the reaction products by electrophoresis on a 1% agarose gel.
-
Supercoiled DNA migrates faster than relaxed DNA.
-
Stain the gel with ethidium bromide or another DNA stain and visualize it under UV light.
c. IC₅₀ Determination:
-
Quantify the amount of supercoiled DNA in each lane using densitometry.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%, by fitting the data to a dose-response curve.
Signaling Pathway and Logical Relationships
The logical flow of confirming a binding site through mutagenesis can be visualized as a signaling pathway, where the initial hypothesis (the putative binding site) is tested through a series of experimental steps, leading to a conclusive result.
Conclusion
The combination of computational prediction, site-directed mutagenesis, and enzymatic assays provides a robust methodology for confirming the binding site of novel DNA gyrase inhibitors like [this compound]. A significant reduction in inhibitory activity against a specific mutant enzyme is strong evidence for the direct interaction between the inhibitor and the mutated residue. This information is invaluable for understanding the mechanism of action and for the rational design of more potent and specific antibacterial agents.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Clinically Relevant Mutant DNA Gyrase Alters Supercoiling, Changes the Transcriptome, and Confers Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mcmanuslab.ucsf.edu [mcmanuslab.ucsf.edu]
Comparative Analysis of DNA Gyrase Inhibitors: A Guide for Researchers
This guide provides a detailed comparative analysis of a novel DNA gyrase inhibitor, designated here as Compound X, against two well-established inhibitors: ciprofloxacin and novobiocin. The information presented is intended for researchers, scientists, and drug development professionals working on the discovery of new antibacterial agents.
Introduction to DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a critical role in DNA replication, transcription, and repair.[1] This enzyme introduces negative supercoils into DNA, a process necessary to relieve the topological stress that arises during these cellular processes.[2] DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[2] The GyrA subunit is responsible for the DNA cutting and rejoining activity, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction.[2] Because it is essential in bacteria but absent in higher eukaryotes, DNA gyrase is an excellent target for the development of antibiotics.[2][3]
Performance Comparison of DNA Gyrase Inhibitors
The inhibitory activity of DNA gyrase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for Compound X, ciprofloxacin, and novobiocin against E. coli DNA gyrase, as determined by a DNA supercoiling assay.
| Compound | Target Subunit | Mechanism of Action | IC50 (µM) against E. coli DNA Gyrase |
| Compound X (Novel Inhibitor) | GyrA/GyrB (Dual) | Varies (e.g., ATP-competitive, poison) | 0.014 - 3.1 (representative range for novel inhibitors)[4][5] |
| Ciprofloxacin | GyrA | Stabilizes the DNA-gyrase cleavage complex, leading to double-strand breaks.[3][6] | 2.57[7] |
| Novobiocin | GyrB | Competitively inhibits the ATPase activity of the GyrB subunit.[3][6] | 0.48[7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of DNA gyrase inhibitors.
DNA Gyrase Supercoiling Assay (Gel-Based)
This assay measures the ability of DNA gyrase to introduce supercoils into a relaxed plasmid DNA substrate. The inhibition of this activity by a compound is visualized and quantified using agarose gel electrophoresis.
Materials:
-
5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin.[8]
-
Relaxed pBR322 plasmid DNA (1 µg/µL).
-
E. coli DNA gyrase enzyme.
-
1 mM ATP solution.[8]
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.
-
Stop Solution (e.g., 2X GSTEB: 80% (w/v) Glycerol, 200 mM Tris-HCl pH 8.0, 20 mM EDTA, 1 mg/mL Bromophenol Blue).
-
Chloroform/isoamyl alcohol (24:1).
-
1% Agarose gel in TBE buffer.
-
Ethidium bromide staining solution.
Procedure:
-
On ice, prepare a reaction mixture containing 5X Assay Buffer, relaxed pBR322 DNA, and water to the desired volume.
-
Aliquot the reaction mixture into individual tubes.
-
Add the test inhibitor (e.g., Compound X, ciprofloxacin, or novobiocin) at various concentrations to the respective tubes. A control tube with no inhibitor should be included.
-
Initiate the reaction by adding a predetermined amount of E. coli DNA gyrase to each tube.
-
Incubate the reactions at 37°C for 30-60 minutes.[8]
-
Stop the reaction by adding the Stop Solution followed by chloroform/isoamyl alcohol, then vortex briefly and centrifuge.
-
Load the aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The amount of supercoiled DNA will decrease with increasing concentrations of an effective inhibitor.
IC50 Determination (Fluorescence-Based Assay)
This high-throughput method measures the fluorescence change associated with DNA supercoiling.
Materials:
-
Reaction components are similar to the gel-based assay.
-
A fluorescence dye that preferentially binds to supercoiled or relaxed DNA (e.g., SYBR Green or a proprietary dye like H19).[8][9]
-
Black 96-well or 384-well microplates.[9]
-
A fluorescence plate reader.
Procedure:
-
Set up the DNA gyrase reaction in the wells of a microplate with varying concentrations of the inhibitor.
-
Incubate the plate at 37°C for the desired time.[9]
-
Add the fluorescence dye to each well and incubate for a short period to allow for DNA binding.[9]
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.[9]
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and identification of novel DNA gyrase inhibitors.
References
- 1. [Mode of action and mechanisms of resistance of gyrase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. profoldin.com [profoldin.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of DNA Gyrase-IN-5
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of DNA Gyrase-IN-5, a potent DNA gyrase inhibitor used in antibacterial research.
This compound is a halogenated, biologically active small molecule (Molecular Formula: C25H15BrClN5; CAS Number: 2417016-23-8). Due to its potent enzymatic inhibition and the presence of bromine and chlorine, special care must be taken in its disposal to protect personnel and the environment. The following procedures are based on general best practices for handling such compounds in a laboratory setting.
Note: This information serves as a guide in the absence of a specific Safety Data Sheet (SDS) for this compound. Always prioritize your institution's specific safety protocols and local regulations.
Hazard Assessment and Safety Precautions
Given its nature as a potent enzyme inhibitor and a halogenated organic compound, this compound should be handled as a potentially hazardous substance.
| Hazard Category | Recommended Precautions |
| Chemical Hazards | Assumed to be toxic and an irritant. The compound contains bromine and chlorine. |
| Biological Hazards | As a potent DNA gyrase inhibitor, it has significant biological activity. |
| Personal Protective Equipment (PPE) | Always wear a lab coat, safety goggles, and chemical-resistant gloves. |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to avoid environmental release. This means it should not be disposed of down the drain or in regular trash.
Experimental Workflow for Disposal:
Detailed Methodologies:
-
Segregation of Waste:
-
Solid Waste: Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed waste container designated for halogenated organic compounds.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, microfuge tubes, and gloves, should be collected in a designated, sealed hazardous waste bag or container.
-
Liquid Waste: Solutions containing this compound should be collected in a specific, sealed, and clearly labeled hazardous liquid waste container for halogenated organic solvents. Do not mix with other non-halogenated solvent waste streams.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date of accumulation.
-
-
Decontamination of Work Areas:
-
After handling this compound, decontaminate all work surfaces (e.g., benchtops, fume hood sash) with a suitable solvent, such as 70% ethanol or isopropanol.
-
The cleaning materials (e.g., absorbent pads, wipes) used for decontamination should also be disposed of as hazardous waste.
-
-
Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until they are collected for disposal.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Disposal of halogenated organic compounds typically involves high-temperature incineration by a licensed hazardous waste disposal facility to ensure complete destruction.
-
By adhering to these procedures, you contribute to a safe laboratory environment and the responsible management of chemical waste. Always consult your institution's specific guidelines and the relevant authorities for compliance with all applicable regulations.
Safeguarding Your Research: A Guide to Handling DNA Gyrase-IN-5
Essential protocols for the safe handling and disposal of the potent DNA gyrase inhibitor, DNA Gyrase-IN-5, are critical for ensuring laboratory safety and research integrity. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals, offering a comprehensive operational and disposal plan to minimize risk and streamline laboratory workflows.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is paramount when working with this compound. The following PPE is mandatory to prevent skin and respiratory exposure.
| PPE Category | Required Equipment | Specifications |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. Change the outer pair immediately following any suspected contact with the compound. |
| Body Protection | Dedicated Lab Coat | A buttoned, full-sleeved lab coat should be worn exclusively in the designated handling area. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect against accidental splashes. A face shield should be worn over safety goggles when handling larger quantities or if there is a significant splash risk. |
| Respiratory Protection | N95 Respirator or Higher | For handling the powdered form of the compound, a properly fitted N95 respirator or a higher level of respiratory protection is necessary to prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe Shoes | Impermeable, closed-toe shoes must be worn in the laboratory at all times. |
Operational Plan: A Step-by-Step Guide
Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following step-by-step plan outlines the safe handling of this compound from receipt to use.
A diagram illustrating the safe handling workflow for this compound is provided below.
Step 1: Preparation
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as detailed in the table above.
-
Prepare a Designated Workspace: All handling of this compound, particularly in its powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with absorbent, disposable bench paper.
-
Assemble Materials: Gather all necessary equipment, including micro-spatulas, weigh boats, vials, and solvents, before beginning work to avoid unnecessary movement in and out of the handling area.
Step 2: Weighing and Solubilization
-
Weighing: If working with the solid compound, accurately weigh the required amount in a tared, disposable weigh boat inside the chemical fume hood.
-
Solubilization: Carefully transfer the weighed compound to an appropriate vial. Add the desired solvent dropwise to the solid to avoid generating dust. Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
Step 3: Experimental Use
-
Dilutions: Perform all serial dilutions of the stock solution within the chemical fume hood.
-
Assay Plate Preparation: When adding the compound to assay plates or other experimental setups, do so carefully to avoid splashes or aerosol generation.
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh boats, pipette tips, and bench paper, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Decontamination:
-
Non-disposable Equipment: Glassware and other non-disposable equipment should be rinsed with a suitable solvent to remove any residual compound. This rinseate must be collected as hazardous liquid waste. The equipment should then be washed according to standard laboratory procedures.
Final Disposal:
All hazardous waste containers must be sealed and disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local and federal regulations for the disposal of hazardous chemical waste.[3][4][5] Never dispose of this compound or its contaminated materials in the regular trash or down the drain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
